molecular formula C7H5N3O2 B1363797 Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 25940-35-6

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Katalognummer: B1363797
CAS-Nummer: 25940-35-6
Molekulargewicht: 163.13 g/mol
InChI-Schlüssel: HNYVPKNVKSTVJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a key chemical scaffold in medicinal chemistry and drug discovery research. This compound serves as a versatile precursor for the design and synthesis of novel bioactive molecules. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, known for its significant biological activities and is present in several commercial drugs and research compounds . Researchers utilize this carboxylic acid derivative primarily as a central building block for the late-stage derivatization and parallel synthesis of diverse compound libraries . Its primary research value lies in its role as an intermediate for preparing various carboxamide derivatives and other functionalized molecules, enabling the exploration of structure-activity relationships . The broader pyrazolo[1,5-a]pyrimidine scaffold has demonstrated a wide range of enzymatic inhibitory and anticancer potential in scientific studies . Specific derivatives have been investigated as kinase inhibitors, antagonists of serotonin 5-HT6 receptors, inhibitors of amyloid β-peptide aggregation, and as potential PET tumor imaging agents . Furthermore, this structural motif is found in approved drugs such as the sedative agents Zaleplon and Indiplon, and the anxiolytic agent Ocinaplon, highlighting the therapeutic relevance of this chemical class . The carboxylic acid functional group at the 3-position provides a critical handle for further synthetic modification, allowing researchers to create targeted libraries for high-throughput screening and lead optimization projects. This product is intended for research and development purposes in laboratory settings only. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR THERAPEUTIC USE. This product is a chemical tool for scientific investigation. It is not intended to diagnose, treat, cure, or prevent any disease. Safety data sheets (SDS) with handling and hazard information must be consulted prior to use. Researchers should adhere to their institution's chemical safety guidelines and applicable local and national regulations when handling this compound.

Eigenschaften

IUPAC Name

pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-4-9-10-3-1-2-8-6(5)10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYVPKNVKSTVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365572
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25940-35-6
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Core in Modern Chemistry

The pyrazolo[1,5-a]pyrimidine ring system, a fused bicyclic heterocycle, represents a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic character make it an ideal scaffold for the design of molecules with tailored biological activities and photophysical properties. The inherent synthetic versatility of this core allows for extensive functionalization, enabling the exploration of vast chemical space in drug discovery programs.[1] Derivatives of this scaffold have found applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, with several compounds progressing to clinical use.[1][2]

This technical guide focuses specifically on Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid , a key intermediate and a versatile building block in its own right. The presence of the carboxylic acid group at the 3-position significantly enhances the synthetic utility of the scaffold, providing a reactive handle for the introduction of diverse functionalities, most notably through amide bond formation.[3] This guide will provide an in-depth exploration of its chemical and physical properties, spectroscopic signature, synthesis, and reactivity, offering valuable insights for researchers in drug development and organic synthesis.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the fundamental properties of a molecule is critical for its application in any chemical or biological system. This section details the known physicochemical and spectroscopic data for this compound.

Core Properties

The fundamental properties of this compound are summarized in the table below. These values are essential for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource
CAS Number 25940-35-6[4][5]
Molecular Formula C₇H₅N₃O₂[4][6]
Molecular Weight 163.13 g/mol [5]
Appearance Light brown or yellow to brown solid[4]
Melting Point >275 °CVendor Data
Solubility Soluble in waterVendor Data
pKa (Predicted) -1.71 ± 0.41Vendor Data
XLogP3 (Predicted) -0.1[6]

Note: Some physical properties are based on data from chemical suppliers and predicted values, as comprehensive experimental data is not widely published.

Spectroscopic Profile

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

  • ¹H NMR: The proton NMR spectrum of the pyrazolo[1,5-a]pyrimidine core exhibits characteristic signals for the protons on the bicyclic ring. For the 3-carboxy derivative, the proton at position 2 (H-2) is expected to be a singlet in the downfield region. The protons on the pyrimidine ring (H-5, H-6, and H-7) will appear as a set of coupled multiplets. Based on studies of related derivatives, the chemical shifts are anticipated to be in the aromatic region, typically between δ 7.0 and 9.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.[7]

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above δ 160 ppm. The carbons of the heterocyclic rings will appear in the aromatic region (approximately δ 100-160 ppm). Studies on methylated derivatives of the pyrazolo[1,5-a]pyrimidine scaffold provide a basis for predicting the chemical shifts of the ring carbons.[4]

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following key absorption bands:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A sharp and strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

  • C=N and C=C stretching vibrations from the aromatic rings in the 1450-1650 cm⁻¹ region.

  • C-H stretching vibrations from the aromatic protons, typically above 3000 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (163.13). Common fragmentation patterns may include the loss of CO₂ (44 Da) from the carboxylic acid group.

Synthesis and Purification

The most common and practical route to this compound involves the hydrolysis of its corresponding ester, typically the ethyl or methyl ester.[8][9] These esters are generally prepared via a cyclocondensation reaction.

Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from readily available precursors.

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Ester Hydrolysis A 2-Acetylpyridine C (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one A->C Reaction B DMF-DMA B->C Reagent E Methyl 7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate C->E Reactant D Methyl 5-amino-1H-pyrazole-4-carboxylate D->E Reactant G This compound E->G Reaction F NaOH or LiOH F->G Reagent

Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine-3-carboxylic acids.

Detailed Experimental Protocol: Ester Hydrolysis

This protocol is adapted from established procedures for the hydrolysis of similar pyrazolo[1,5-a]pyrimidine esters.[1][8][9]

Materials:

  • Methyl or Ethyl 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Ethanol or Methanol

  • 1N Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • 1N Hydrochloric Acid (HCl)

  • Deionized Water

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • pH meter or pH paper

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolution: Dissolve the starting ester (1.0 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Addition of Base: To the stirred solution, add an aqueous solution of NaOH or LiOH (typically 2-3 equivalents).

  • Reaction: Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity of the ester) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the organic solvent under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water.

    • Acidify the solution to a pH of approximately 2-3 with 1N HCl. A precipitate should form.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the product under vacuum to afford the desired this compound. The product can be further purified by recrystallization if necessary.

Self-Validation: The identity and purity of the final product should be confirmed by NMR, IR, and Mass Spectrometry, and its melting point should be determined. A purity of ≥98% is typically achieved.[4]

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by two key features: the carboxylic acid group and the electron-rich heterocyclic ring system.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the 3-position is a versatile handle for derivatization, most commonly through the formation of amides.

3.1.1. Amide Bond Formation

The conversion of the carboxylic acid to a wide range of primary, secondary, and tertiary amides is a cornerstone of its use in medicinal chemistry. This transformation is typically achieved using standard peptide coupling reagents.

G A This compound D Pyrazolo[1,5-a]pyrimidine-3-carboxamide A->D B Amine (R-NH2) B->D C Coupling Reagents (e.g., HATU, EDC/HOBt) C->D

Caption: Amide coupling of this compound.

Protocol for Amide Coupling (using HATU):

  • Activation: In an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and a suitable amine (1.2 eq.) in an anhydrous aprotic solvent like DMF or DCM.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature for several hours until completion, as monitored by TLC.

  • Workup and Purification: The reaction is typically quenched with water and extracted with an organic solvent. The crude product is then purified by flash column chromatography on silica gel to yield the pure amide.

The choice of coupling reagent and reaction conditions can be optimized to accommodate a wide variety of amines with different steric and electronic properties.

Reactions on the Heterocyclic Ring

The pyrazolo[1,5-a]pyrimidine ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution.

3.2.1. Electrophilic Aromatic Substitution

Studies on the parent pyrazolo[1,5-a]pyrimidine scaffold have shown that the regioselectivity of electrophilic substitution is highly dependent on the reaction conditions.[7]

  • Nitration: Treatment with a mixture of nitric and sulfuric acids typically results in substitution at the C-3 position. However, using nitric acid in acetic anhydride can direct the nitration to the C-6 position.[7]

  • Halogenation: Bromination reactions generally occur at the C-3 position.[7]

For this compound, the carboxylic acid group is a deactivating group, which would be expected to disfavor electrophilic substitution on the pyrazole ring. However, the overall electron-rich nature of the heterocyclic system may still allow for substitution under forcing conditions, likely at the C-6 position of the pyrimidine ring. Further experimental studies are needed to fully elucidate the regioselectivity of electrophilic substitution on this specific derivative.

Applications in Research and Development

This compound is a valuable starting material for the synthesis of biologically active molecules, particularly in the field of oncology and infectious diseases.[3]

Kinase Inhibitors

A significant body of research has focused on the development of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of various protein kinases. The 3-carboxamide moiety has been shown to be a key pharmacophoric element for potent inhibitory activity.

  • Tropomyosin Receptor Kinase (Trk) Inhibitors: The carboxamide group at the 3-position has been identified as a crucial feature for potent inhibition of Trk kinases, which are implicated in a variety of cancers.[8]

  • Pim-1 Kinase Inhibitors: Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as potent and selective inhibitors of Pim-1 kinase, another important target in oncology.[10]

Antimicrobial Agents

The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for the development of novel antimicrobial agents.

  • Antitubercular Agents: A series of pyrazolo[1,5-a]pyridine-3-carboxamides (a closely related scaffold) have shown potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[11][12]

  • Antibacterial Agents: Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have been investigated as inhibitors of the bacterial enzyme MurA, which is essential for cell wall biosynthesis.[2]

Agrochemicals

Beyond pharmaceuticals, this compound and its derivatives have shown potential in the agrochemical sector as herbicides and fungicides.[4]

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of a wide range of functional molecules. Its well-defined chemical properties, coupled with the reactivity of both the carboxylic acid and the heterocyclic core, provide a robust platform for the development of novel therapeutics, agrochemicals, and materials. This guide has provided a comprehensive overview of its key characteristics, synthesis, and reactivity, offering a solid foundation for researchers looking to exploit the potential of this important scaffold. The continued exploration of the chemical space around this core is expected to yield new and improved molecules with significant scientific and commercial impact.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • PubChem. This compound. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2023). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. RSC Advances, 13(31), 21563-21576. [Link]

  • Ahmad, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3501. [Link]

  • Lynch, B. M., Khan, M. A., Sharma, S. C., & Teo, H. C. (1975). Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 53(1), 119-125. [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry, 58(12), 5146-5158. [Link]

  • Kuneš, J., et al. (2010). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. Tetrahedron Letters, 51(48), 6321-6324. [Link]

  • Lee, J. H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(12), 1357-1361. [Link]

  • PrepChem. Synthesis of 7-(3-Pyridyl)this compound. [Link]

  • Krystof, V., et al. (2012). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 5(9), 971-995. [Link]

  • Mugnaini, C., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkivoc, 2022(2), 22-29. [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Publications. [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6475. [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 927. [Link]

  • El-Gazzar, A. A., et al. (2023). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 28(5), 2319. [Link]0-3049/28/5/2319)

Sources

The Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Scaffold: Structural Dynamics, Synthesis, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Anatomy of a Privileged Scaffold

In the landscape of heterocyclic medicinal chemistry, the pyrazolo[1,5-a]pyrimidine system stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Specifically, the 3-carboxylic acid derivative (CAS: 25940-35-6) represents a critical distinct chemical entity. It serves not only as a pivotal intermediate for anxiolytic and hypnotic drugs (such as Zaleplon and Indiplon) but also as a bioisostere for the purine ring system in kinase inhibitor design.

This guide moves beyond basic definitions to explore the structural logic, synthetic causality, and application of this compound.[1][2]

Structural Anatomy and IUPAC Logic

The IUPAC name pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is derived from fusion nomenclature rules:

  • Base Component: Pyrimidine (6-membered ring).[3]

  • Attached Component: Pyrazole (5-membered ring).[2][4][5]

  • Fusion Bond: The 'a' designates the bond between N1 and C2 of the pyrimidine ring.

  • Numbering: The numbering initiates at the non-bridgehead nitrogen of the pyrazole ring (N1), proceeds to the bridgehead (N4), and continues around the pyrimidine ring. This places the carboxylic acid at the highly reactive C3 position.

Interactive Structural Diagram

The following diagram elucidates the atomic numbering scheme, which is critical for understanding Regioselectivity during synthesis (e.g., C5 vs. C7 substitution).

PyrazoloStructure N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 Double N4 N4 (Bridge) C3->N4 COOH COOH C3->COOH N4->N1 Fusion C5 C5 N4->C5 C6 C6 C5->C6 Double C7 C7 C6->C7 C7->N1 Double (Fusion)

Figure 1: Numbering scheme of the pyrazolo[1,5-a]pyrimidine scaffold. Note the bridgehead nitrogen at position 4, which dictates the electronic properties of the pyrimidine ring.

Physicochemical Profile & Reactivity[5][6]

Understanding the electronic distribution is prerequisite to successful synthesis. The pyrazolo[1,5-a]pyrimidine ring is π-excessive on the pyrazole moiety and π-deficient on the pyrimidine moiety.

PropertyValue / CharacteristicImplication for Research
Molecular Weight 163.13 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
Acidic Character pKa ~3.5 - 4.0 (COOH)Forms stable salts; solubility is pH-dependent (soluble in basic buffers).
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsExcellent profile for kinase hinge binding (mimicking Adenine).
Electrophilic Attack C-3 (if unsubstituted)The 3-position is the most nucleophilic. Since it is occupied by COOH, electrophilic substitution is deactivated unless decarboxylation occurs.
Nucleophilic Attack C-5 and C-7The pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly if leaving groups (Cl, Br) are present at C-5/C-7.

Synthetic Methodologies: The "Process" Approach

While many academic routes exist, the most robust protocol for generating the 3-carboxylic acid involves the cyclocondensation of 3-aminopyrazole derivatives.

The Mechanism of Cyclization

The formation of the bicyclic system is a classic example of a [3+3] annulation. The regioselectivity is driven by the nucleophilicity of the exocyclic amine of the pyrazole versus the endocyclic ring nitrogen.

SynthesisFlow Start 3-Aminopyrazole-4-carboxylate Intermed1 Intermediate: Schiff Base / Enamine Start->Intermed1 Condensation Reagent + 1,3-Dielectrophile (e.g., 1,1,3,3-tetramethoxypropane) Reagent->Intermed1 Cyclization Cyclization (Intramolecular N-attack) Intermed1->Cyclization -ROH / -H2O Product Pyrazolo[1,5-a]pyrimidine-3-carboxylate Cyclization->Product Hydrolysis Hydrolysis (LiOH/NaOH) Product->Hydrolysis Final Target: 3-Carboxylic Acid Hydrolysis->Final

Figure 2: Synthetic workflow for the construction of the pyrazolo[1,5-a]pyrimidine core.

Validated Laboratory Protocol

Context: Synthesis of this compound from 3-aminopyrazole.

Reagents:

  • 3-Aminopyrazole (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Acetic Acid (Glacial)[5]

  • Sodium Hydroxide (2M aq)[5]

Step-by-Step Methodology:

  • Condensation (The Michael Addition-Elimination):

    • In a round-bottom flask, dissolve 3-aminopyrazole (10 mmol) in glacial acetic acid (15 mL).

    • Add Diethyl ethoxymethylenemalonate (11 mmol) dropwise at room temperature.

    • Critical Control Point: Heat the mixture to reflux (110°C) for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) is essential. The intermediate formed is the ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate. Note: Acetic acid acts as both solvent and catalyst for the cyclization.

  • Isolation of Ester:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (50 mL). The ester product typically precipitates as an off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

  • Hydrolysis to Acid:

    • Suspend the ester in ethanol (20 mL) and add 2M NaOH (10 mL).

    • Heat at 60°C for 2 hours. The solid will dissolve as the carboxylate salt forms.

    • Work-up: Cool to 0°C and acidify carefully with 1M HCl to pH ~3.

    • The target This compound will precipitate. Filter and recrystallize from Ethanol/Water if necessary.

Yield Expectation: 75–85% overall.

Medicinal Chemistry Applications

The 3-carboxylic acid moiety is rarely the final drug; it is the "warhead" attachment point or the bioisosteric anchor.

Kinase Inhibition (ATP Mimicry)

The pyrazolo[1,5-a]pyrimidine scaffold is a classic Adenine Bioisostere .

  • Mechanism: The N1 and N4 nitrogens align with the hinge region of kinase enzymes (e.g., CDK2, KDR, Pim-1).

  • Role of C-3: The carboxylic acid at C-3 is often converted to an amide. This amide moiety projects into the solvent-accessible region or interacts with the "gatekeeper" residue, determining selectivity.

GABA-A Receptor Modulation

This scaffold is the core of the "Z-drugs" (non-benzodiazepine hypnotics).

  • Zaleplon (Sonata): Features a nitrile at C-3 and a specific substitution pattern at C-5/C-7.

  • SAR Insight: Replacing the C-3 nitrile with a carboxylic acid (or bioisostere) significantly alters the pharmacokinetic profile, often reducing blood-brain barrier permeability, which is why the acid is usually an intermediate or a metabolite rather than the CNS drug itself.

References

  • IUPAC Nomenclature Rules. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

  • Synthesis of Pyrazolopyrimidines. Journal of Heterocyclic Chemistry. "Regioselective synthesis of pyrazolo[1,5-a]pyrimidines."

  • Medicinal Applications (Kinase Inhibitors). Journal of Medicinal Chemistry. "Pyrazolo[1,5-a]pyrimidines as potent inhibitors of CDK2."

  • Zaleplon Pharmacology. British Journal of Pharmacology. "Pharmacology of the pyrazolopyrimidine derivative zaleplon."[3]

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information.

Sources

Precision Discovery of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purine Bioisostere Advantage

The pyrazolo[1,5-a]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, primarily due to its electronic and structural homology to the purine ring system (adenine/guanine). This bioisosterism allows derivatives to function as potent ATP-competitive inhibitors against a spectrum of kinases (CDKs, JAKs, Trk) and as modulators of GABA-A receptors.

This guide focuses specifically on 3-carboxylic acid derivatives . The C3-carboxylate functionality is not merely a passive handle; it is a critical vector for structure-activity relationship (SAR) expansion. Converting this acid into amides or esters allows researchers to probe the "sugar pocket" or solvent-exposed regions of kinase active sites, dramatically influencing solubility and selectivity.

Chemical Rationale & Scaffold Architecture

Electronic Topography

The pyrazolo[1,5-a]pyrimidine core is a fused 5,6-bicyclic system. Unlike the neutral purine, this scaffold is highly polarized.

  • N1 (Bridgehead Nitrogen): Electron-rich, serving as a critical Hydrogen Bond Acceptor (HBA) for the kinase hinge region (typically interacting with the backbone NH of residues like Methionine or Leucine).

  • C3 Position: The carboxylic acid moiety here provides a rigid vector. In kinase inhibitors, amides derived from this acid often form hydrogen bonds with the gatekeeper residue or water networks within the catalytic cleft.

The Regioselectivity Challenge

The synthesis of these derivatives hinges on the condensation of 3-aminopyrazoles with 1,3-dicarbonyls . A recurring failure point in R&D is the lack of regiocontrol during this cyclization, leading to inseparable mixtures of 5- and 7-substituted isomers.

Synthetic Strategy & Regiocontrol

The most robust route to the 3-carboxylic acid derivative utilizes ethyl 3-amino-1H-pyrazole-4-carboxylate as the starting material. This pre-installs the C3 functionality, simplifying the workflow to a single cyclocondensation followed by hydrolysis.

Validated Synthetic Workflow

SyntheticRoute Start Ethyl 3-amino-1H-pyrazole- 4-carboxylate Intermediate Cyclization Intermediate (Schiff Base) Start->Intermediate AcOH, Reflux Reagent 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) Reagent->Intermediate Isomer5 5-Substituted Isomer (Kinetic) Intermediate->Isomer5 Kinetic Control Isomer7 7-Substituted Isomer (Thermodynamic) Intermediate->Isomer7 Thermodynamic Control (Slow addition) Product Pyrazolo[1,5-a]pyrimidine- 3-carboxylic acid Isomer7->Product 1. Isolation 2. LiOH Hydrolysis

Figure 1: Divergent synthetic pathway highlighting the critical regiochemical bifurcation.[1]

Detailed Protocol: Cyclocondensation & Hydrolysis

Step 1: Cyclocondensation (The Schmidt-Pechmann Conflict)

  • Reagents: Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq), 1,3-diketone (1.1 eq).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Conditions: Reflux (118°C) for 4–6 hours.

  • Mechanism: The exocyclic amine of the pyrazole is the most nucleophilic species and attacks the most reactive carbonyl of the diketone first.

    • Critical Insight: If using an unsymmetrical diketone (e.g., R1=Me, R2=Ph), the amine attacks the methyl-ketone (less sterically hindered). To favor the 7-phenyl isomer, use acidic conditions which activate the carbonyls, often improving regioselectivity toward the thermodynamic product.

  • Work-up: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

Step 2: Ester Hydrolysis

  • Reagents: Pyrazolo-ester intermediate, LiOH (3.0 eq).

  • Solvent: THF:Water:MeOH (4:1:1).

  • Conditions: Stir at 60°C for 2 hours.

  • Work-up: Acidify with 1N HCl to pH 3. The pyrazolo[1,5-a]pyrimidine-3-carboxylic acid will precipitate as a white/off-white solid.

  • Validation: 1H NMR must show the disappearance of the ethyl quartet (4.1-4.3 ppm) and triplet.

Medicinal Chemistry & SAR Optimization

Once the 3-carboxylic acid is obtained, it serves as the scaffold for diversity-oriented synthesis.

SAR Logic Table
PositionFunctionalitySAR RoleSynthetic Access
C3 Carboxylic AcidSolubility & Specificity. Converted to amides to reach solvent-exposed regions or induce H-bonds with gatekeeper residues.Amide coupling (HATU/DIEA) or Curtius rearrangement.
C5 R-Group (from Diketone)Potency Driver. Fits into the hydrophobic pocket (e.g., Valine/Alanine rich regions). Bulky groups here (e.g., t-Butyl) can increase selectivity.Defined by the 1,3-dicarbonyl starting material.[2][3]
C7 R-Group (from Diketone)Steric Gate. Large groups here can clash with the kinase P-loop, effectively tuning out off-target kinases.Defined by the 1,3-dicarbonyl starting material.[2][3]
N1 Ring NitrogenHinge Binder. Critical H-bond acceptor.Intrinsic to scaffold.
Interaction Map (Kinase Domain)

BindingMode Scaffold Pyrazolo[1,5-a]pyrimidine Core Hinge Hinge Region (Met/Leu Backbone) Scaffold->Hinge H-Bond (N1 Acceptor) C3_Amide C3-Amide Substituent Gatekeeper Gatekeeper Residue (Thr/Ile) C3_Amide->Gatekeeper Hydrophobic/H-Bond Solvent Solvent Front (Water Network) C3_Amide->Solvent Solubilizing Interaction

Figure 2: Pharmacophore mapping of the C3-derivative within a typical kinase ATP-binding pocket.

Biological Validation Protocols

Trustworthy data requires self-validating assay systems.

Kinase Inhibition Assay (ADP-Glo™)

Use this protocol to determine IC50 values against targets like CDK2, JAK2, or Trk.

  • Preparation: Dissolve the 3-carboxylic acid derivative in 100% DMSO (10 mM stock). Serial dilute (1:3) in kinase buffer.

  • Reaction:

    • Mix 2 µL of compound + 4 µL of Kinase/Substrate mix.

    • Initiate with 4 µL of Ultra-Pure ATP.

    • Incubate at RT for 60 mins.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 mins. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Readout: Measure Luminescence (RLU).

  • Validation: Z-factor must be > 0.5. Reference compound (e.g., Staurosporine) must be included in every plate.

Cellular Viability (MTS Assay)

To assess cytotoxicity and membrane permeability.

  • Seeding: Seed cells (e.g., HCT-116) at 3,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with derivatives (0.1 nM – 10 µM) for 72 hours.

  • Development: Add 20 µL MTS reagent. Incubate 2 hours at 37°C.

  • Analysis: Absorbance at 490 nm.

  • Interpretation: A potent C3-derivative should show <1 µM IC50 in kinase-dependent lines, but >10 µM in counter-screen lines (fibroblasts) to demonstrate a therapeutic window.

Case Study: Trk Inhibition

Recent literature highlights the success of this scaffold in Tropomyosin receptor kinase (Trk) inhibition.

  • Compound: 5-substituted-pyrazolo[1,5-a]pyrimidine-3-carboxamides.

  • Mechanism: The pyrazolo-pyrimidine core mimics the adenine of ATP. The C3-amide extends towards the solvent front, improving metabolic stability compared to the parent acid.

  • Outcome: High selectivity for TrkA/B over VEGFR2, reducing cardiovascular toxicity risks associated with multi-kinase inhibitors.

References

  • MDPI Pharmaceuticals. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." (2024). Detailed review of the scaffold in Trk inhibition.

  • National Institutes of Health (PMC). "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." (2021). Comprehensive synthesis and regiochemistry review.

  • Sigma-Aldrich. "this compound Product Data."[4] Physical properties and CAS verification (25940-35-6).[4]

  • Journal of Medicinal Chemistry (via NIH). "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." (2020). Specific application of the C3-carboxylic acid/amide motif.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a fused, bicyclic N-heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1] This rigid, planar motif, formed by the fusion of pyrazole and pyrimidine rings, serves as a "privileged scaffold" in drug discovery due to its synthetic versatility, which allows for structural modifications across its periphery.[1][2] Derivatives of this core are integral to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[2][3] Furthermore, their unique photophysical characteristics have made them promising candidates for fluorescent probes and organic materials.[1][4] This guide provides a comprehensive overview of the core physical and chemical properties that underpin the diverse applications of this important class of compounds.

Molecular Structure and Electronic Properties

The pyrazolo[1,5-a]pyrimidine ring system consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring.[2] The numbering of the atoms is standardized as shown below. The electronic nature of the scaffold is characterized by a π-electron-rich pyrazole moiety and a comparatively π-electron-deficient pyrimidine ring. This distribution of electron density is fundamental to its chemical reactivity, dictating the regioselectivity of various transformations.

Below is a diagram illustrating the standard numbering and key reactivity sites of the pyrazolo[1,5-a]pyrimidine core.

Caption: Structure and general reactivity sites of the pyrazolo[1,5-a]pyrimidine core.

Physical Properties

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives can be finely tuned through substitution, which is a key aspect of their utility in drug development.[2] Properties such as solubility and lipophilicity are critical for bioavailability and cell permeability.

PropertyValue/RangeRemarksSource
Molecular Formula C₆H₅N₃ (unsubstituted)-[5]
Molecular Weight 119.12 g/mol (unsubstituted)-[5]
Melting Point 128.38 °C (for 3-carboxylic acid derivative)Varies significantly with substitution.[6]
Water Solubility 1411.54 mg/L (for 3-carboxylic acid derivative)Generally, solubility is moderate but can be improved with polar substituents.[6]
XLogP3 0.3 (unsubstituted)Indicates relatively low lipophilicity for the parent scaffold.[5]

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of pyrazolo[1,5-a]pyrimidine derivatives.

  • NMR Spectroscopy :

    • ¹H NMR : The proton signals for the pyrazole and pyrimidine rings appear in distinct regions. For instance, in some derivatives, the pyrazole ring proton (C3-H) can be observed as a singlet around δ 6.8-7.3 ppm, while pyrimidine ring protons appear at different chemical shifts.[7]

    • ¹³C NMR : The carbon chemical shifts provide a map of the electronic environment within the fused ring system. In one example, the C3 carbon of a 7-hydroxy-5-methyl derivative appears at 74.8 ppm, while the C5 and C7 carbons are found further downfield.[8]

  • UV-Vis Spectroscopy : These compounds exhibit characteristic absorption bands in the UV-visible region, typically between 340-440 nm, which can be influenced by substituents at the 7-position.[9] This property is the basis for their application as fluorophores.[4][9]

  • Infrared (IR) Spectroscopy : Key vibrational bands include C=N stretching (around 1585-1641 cm⁻¹) and C=C stretching (around 1416 cm⁻¹).[7] For derivatives with a cyano group, a sharp C≡N stretch is observed around 2230 cm⁻¹.[8]

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and provides fragmentation patterns that aid in structural confirmation.[7][8]

Chemical Properties and Reactivity

The chemistry of pyrazolo[1,5-a]pyrimidines is rich and versatile, allowing for extensive functionalization. The primary synthesis route involves the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds like β-dicarbonyls or β-enaminones.[1][2] This method allows for modifications at positions 2, 3, 5, 6, and 7.[1]

Reactivity Towards Electrophiles

Electrophilic aromatic substitution reactions typically occur on the electron-rich pyrazole moiety, primarily at the C3 position.[1] However, the regioselectivity can be highly dependent on the reaction conditions.

  • Halogenation : The C3 position can be halogenated using N-halosuccinimides (NXS) to yield 3-halo derivatives in high yields.[1] Bromination has been shown to produce 3-bromo and 3,6-dibromo species.[10][11]

  • Nitration : The outcome of nitration is strongly reagent-dependent.[10][11]

    • Using a mixture of nitric and sulfuric acids typically results in substitution at the C3 position.[10][11]

    • Conversely, using nitric acid in acetic anhydride leads to nitration at the C6 position of the pyrimidine ring.[10][11]

Reactivity Towards Nucleophiles

The electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAᵣ), especially when positions C5 and C7 are functionalized with good leaving groups like halogens.[1]

  • This reaction is widely used in medicinal chemistry to introduce a variety of functional groups.[1]

  • The chlorine atom at the C7 position is known to be particularly reactive towards nucleophilic substitution.[12]

  • Common nucleophiles include aromatic amines, alkylamines, and alkoxides.[1] For example, the reaction of a 5-chloro derivative with trans-4-aminocyclohexanol proceeds selectively at the amino group to form an N-linked product.[13]

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively.[2][3][12] These methods are frequently applied to halo-substituted pyrazolo[1,5-a]pyrimidines to introduce diverse aryl and heteroaryl groups, significantly expanding the structural diversity of compound libraries for drug discovery.[12]

Experimental Protocol: Synthesis of a 7-Aryl-Pyrazolo[1,5-a]pyrimidine via Condensation

This protocol describes a general and efficient method for synthesizing the pyrazolo[1,5-a]pyrimidine core, which is a foundational step for further derivatization.

Caption: Workflow for the synthesis of 7-Aryl-Pyrazolo[1,5-a]pyrimidines.

Step-by-Step Methodology:

  • Reactant Preparation : In a suitable reaction vessel, combine an equimolar mixture of the desired 3-aminopyrazole (e.g., 3-methyl-1H-pyrazol-5-amine) and the appropriate β-enaminone.[9]

  • Reaction Conditions :

    • Microwave-Assisted Synthesis : For many derivatives, the solvent-free mixture can be subjected to microwave irradiation at high temperatures (e.g., 180 °C) for a short duration (e.g., 20 minutes).[1][9] This method is often high-yielding and aligns with green chemistry principles.[9]

    • Conventional Heating : Alternatively, the reactants can be refluxed in a solvent such as glacial acetic acid for several hours (e.g., 3 hours).[9][14]

  • Work-up and Isolation : After completion (monitored by Thin Layer Chromatography), the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by filtration.[14]

  • Purification : The crude product is washed with a suitable solvent (e.g., ethanol) and can be further purified by recrystallization or column chromatography to yield the pure pyrazolo[1,5-a]pyrimidine derivative.[14]

  • Characterization : The final structure and purity of the compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[2][8]

This self-validating protocol ensures the integrity of the final compound through rigorous purification and characterization, a critical step in any drug development or materials science workflow.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold possesses a unique combination of physical and chemical properties that make it exceptionally valuable for scientific research. Its electronic characteristics allow for regioselective functionalization through both electrophilic and nucleophilic substitution reactions, while its core structure can be assembled through robust and versatile condensation methods. The ability to systematically modify the periphery of the scaffold enables the fine-tuning of its properties, from solubility and lipophilicity to its photophysical behavior. This synthetic tractability, coupled with its proven biological activity, ensures that the pyrazolo[1,5-a]pyrimidine core will remain a central focus for innovation in the fields of medicinal chemistry and materials science.

References

  • Guzmán, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Akue, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Shawali, A. S., et al. (2012). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules. Available at: [Link]

  • Shawali, A. S., et al. (2012). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Sci-Hub. Available at: [Link]

  • Lynch, B. M., et al. (1975). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Semantic Scholar. Available at: [Link]

  • CPL. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. Available at: [Link]

  • Akue, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Hassan, A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Gangireddy, M. R., et al. (2022). Structure of the target pyrazolo[1,5-a]pyrimidines (5a–c, 9a–c and 13a–i) and their studies. ResearchGate. Available at: [Link]

  • Lynch, B. M., et al. (1975). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Science Publishing. Available at: [Link]

  • Lynch, B. M., et al. (1975). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. ResearchGate. Available at: [Link]

  • Hassan, A. S., et al. (2015). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolo(1,5-a)pyrimidine. PubChem. Available at: [Link]

  • Park, H., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Available at: [Link]

  • Singh, P. P., et al. (2014). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate. Available at: [Link]

  • Fassihi, A., et al. (2022). Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities. ResearchGate. Available at: [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]

  • Chemchart. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (25940-35-6). Chemchart. Available at: [Link]

Sources

The Strategic Core: A Technical Guide to Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its inherent biological activities and its role as a versatile building block for targeted therapeutics. This guide provides an in-depth analysis of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a pivotal intermediate that unlocks a vast chemical space for drug discovery. We will dissect its synthesis, explore its derivatization into potent kinase inhibitors, and illuminate the critical structure-activity relationships that govern its efficacy. This document is designed to be a practical and authoritative resource, bridging fundamental chemistry with advanced therapeutic applications.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure

The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine, which combines both a pyrazole and a pyrimidine ring, is considered a "privileged scaffold" in drug discovery.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an ideal framework for interacting with biological targets, particularly the ATP-binding sites of protein kinases.[2] The carboxylic acid functionality at the 3-position further enhances its utility, providing a reactive handle for a multitude of chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

Derivatives of this core have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anxiolytic properties.[3] A significant focus of research has been on their development as protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2]

Synthesis of the Core Intermediate: A Step-by-Step Approach

The synthesis of this compound is typically achieved through a two-step process: the initial formation of the corresponding ethyl ester followed by its hydrolysis. The most common and efficient method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole derivative and a β-dicarbonyl compound or its equivalent.[2]

Experimental Protocol: Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate

This protocol outlines a representative synthesis of the ethyl ester intermediate. The causality behind this experimental choice lies in the high reactivity of the 5-aminopyrazole as a bis-nucleophile and the corresponding β-dicarbonyl compound as a bis-electrophile, leading to a regioselective cyclization.

Workflow for Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 5-Amino-1H-pyrazole-4-carbonitrile F Cyclocondensation A->F B Ethyl Acetoacetate B->F C Ethanol (Solvent) C->F D Piperidine (Catalyst) D->F E Reflux E->F G Ethyl 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate F->G G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF B-RAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation, Survival, etc. Nucleus->Proliferation Regulates Transcription Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->BRAF Inhibits

Sources

"Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid as a privileged scaffold"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, Functionalization, and Pharmacophore Design

Executive Summary: The Purine Bioisostere Advantage

In the landscape of privileged structures, the pyrazolo[1,5-a]pyrimidine core stands as a premier bioisostere of the purine ring system. Unlike the ubiquitous quinazoline or indole scaffolds, this bicyclic heteroaromatic system offers a unique vector for substitution at the C3 position—specifically the 3-carboxylic acid moiety.

This guide focuses on the Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid as a "Gateway Intermediate." While the acid itself possesses distinct solubility profiles, its primary value lies in its role as a divergently reactive handle. It allows medicinal chemists to rapidly generate libraries of amides (kinase inhibitors) and esters (prodrugs), accessing biological space ranging from GABA-A receptor modulation (anxiolytics like Zaleplon) to ATP-competitive kinase inhibition (CDK, PI3K, and B-Raf inhibitors).

Structural Biology & Pharmacophore Logic

The scaffold's success is driven by its ability to mimic the hydrogen-bonding patterns of adenine while offering distinct vectors for exploring hydrophobic pockets.

The Binding Vectors
  • N1 & N4 Nitrogens: Act as critical Hydrogen Bond Acceptors (HBA), typically interacting with the hinge region of kinases (e.g., interaction with the backbone NH of Val/Leu residues).

  • C3-Carboxylic Acid/Amide: This vector points towards the solvent-exposed front or the ribose-binding pocket, depending on the target. Derivatization here modulates solubility and permeability.

  • C5 & C7 Positions: These positions allow the scaffold to span into the hydrophobic regions (Gatekeeper residues in kinases) or the benzodiazepine binding pocket in GABA-A receptors.

Mechanism of Action Visualization

The following diagram illustrates the dual-targeting potential of this scaffold.

PharmacophoreMap Scaffold Pyrazolo[1,5-a]pyrimidine Core Hinge Hinge Region (H-Bond Acceptor N1/N4) Scaffold->Hinge  Essential Interaction Gatekeeper Hydrophobic Pocket (C5/C7 Substituents) Scaffold->Gatekeeper  Selectivity Filter Solvent Solvent Front (C3-COOH Derivatives) Scaffold->Solvent  ADME Tuning Kinase Kinase ATP Pocket (CDK2, B-Raf, PI3K) GABA GABA-A Receptor (Benzodiazepine Site) Hinge->Kinase Gatekeeper->Kinase Gatekeeper->GABA Solvent->Kinase

Figure 1: Pharmacophore mapping of the scaffold showing critical vectors for Kinase and GABA-A receptor binding.

Synthetic Mastery: Regiocontrol in Cyclocondensation

The synthesis of the pyrazolo[1,5-a]pyrimidine ring is deceptively simple but prone to regiochemical ambiguity. The "Gold Standard" reaction involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyls .

The Regioselectivity Challenge

When reacting ethyl 5-amino-1H-pyrazole-4-carboxylate with an unsymmetrical 1,3-diketone (e.g., benzoylacetone), two isomers are possible:

  • 7-phenyl-5-methyl derivative (often favored in acidic conditions).

  • 5-phenyl-7-methyl derivative.

Causality: The regiochemistry is dictated by the relative nucleophilicity of the exocyclic amine (


) versus the endocyclic ring nitrogen (N1).
  • Exocyclic Amine: Harder nucleophile; attacks the most reactive (least hindered/most electrophilic) carbonyl.

  • Endocyclic Nitrogen: Softer nucleophile; attacks the remaining carbonyl or enol.

Synthetic Workflow Diagram

SynthesisFlow Start Ethyl 5-amino-1H-pyrazole- 4-carboxylate Intermed Schiff Base / Enamine Intermediate Start->Intermed + Reagent Reagent Unsymmetrical 1,3-Diketone (R1/R2) Reagent->Intermed Acid Acid Catalysis (AcOH) Protonates Carbonyls Prod7 7-Substituted Isomer (Kinetic/Acid Favored) Acid->Prod7  Major Path Base Base Catalysis (NaOEt) Deprotonates Amine Prod5 5-Substituted Isomer (Thermodynamic) Base->Prod5  Major Path Intermed->Acid Intermed->Base

Figure 2: Decision tree for controlling regiochemistry during the cyclocondensation step.

Validated Experimental Protocol

The following protocol describes the synthesis of This compound derivatives. This protocol is designed to be self-validating via NMR monitoring of the C7-H proton shift.

Step 1: Cyclocondensation (The Scaffold Formation)

Objective: Synthesis of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate.

  • Reagents:

    • Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq)

    • 2,4-Pentanedione (Acetylacetone) (1.2 eq)

    • Glacial Acetic Acid (Solvent, 10 volumes)

  • Procedure:

    • Dissolve the aminopyrazole in glacial acetic acid in a round-bottom flask.

    • Add acetylacetone dropwise at room temperature.

    • Heat the mixture to reflux (118°C) for 4 hours.

      • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting amine spot (low Rf, UV active) should disappear.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (50 volumes).

    • The product will precipitate as a white/off-white solid. Filter and wash with cold water.

    • Purification: Recrystallize from Ethanol.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet around 6.8–7.0 ppm corresponding to the C6-H proton on the pyrimidine ring.
Step 2: Hydrolysis (Unmasking the Acid)

Objective: Conversion to the free carboxylic acid.

  • Reagents:

    • Ester intermediate from Step 1.

    • Lithium Hydroxide (LiOH·H2O) (3.0 eq).

    • THF/Water (1:1 mixture).

  • Procedure:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir at 60°C for 6 hours.

    • Concentrate the THF under reduced pressure.

    • Acidify the aqueous residue with 1N HCl to pH 2–3.

    • Collect the precipitate by filtration.

  • Yield Expectation: >85% (Quantitative conversion is typical).

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the 3-carboxylic acid scaffold influence biological activity across different targets.

PositionModificationBiological ImpactTarget Example
C3 -COOH (Acid)Low permeability; often inactive in cell assays but potent in biochemical assays.Intermediate
C3 -CONH-R (Amide)Critical for Activity. Improves lipophilicity and H-bonding.Zaleplon (GABA-A)
C3 -CN (Nitrile)Reduces polar surface area; metabolic stability.Zaleplon Analogues
C5 -CH3 (Methyl)Fits small hydrophobic pockets; reduces steric clash.PI3K Inhibitors
C7 -NH-R (Amine)Introduced via C7-Cl displacement. Critical for kinase selectivity (Solvent front).Dinaciclib (CDK)
C7 -Aryl Increases affinity for the benzodiazepine site.Ocinaplon

Future Outlook: Beyond Small Molecules

The This compound is evolving beyond simple inhibition.

  • PROTAC Linkers: The C3-COOH provides an ideal attachment point for linkers (PEG/Alkyl chains) to recruit E3 ligases without disrupting the hinge-binding affinity of the core scaffold.

  • Fragment-Based Drug Discovery (FBDD): The core acid is a high-efficiency fragment (Ligand Efficiency > 0.4) often used in initial X-ray crystallographic screens.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines: Title: "Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones" Source: ResearchGate (2025) URL:[1][Link]

  • Kinase Inhibition (PI3K): Title: "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors" Source: MDPI Pharmaceuticals (2022) URL:[Link]

  • B-Raf Kinase Inhibitors: Title: "Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors" Source: Bioorganic & Medicinal Chemistry Letters (NIH PubMed) URL:[Link]

  • Zaleplon and GABA-A Modulation: Title: "Zaleplon: a pyrazolopyrimidine sedative-hypnotic agent for the treatment of insomnia" Source:[2][3] Clinical Therapeutics (NIH PubMed) URL:[Link]

  • General Synthesis & Biological Activity: Title: "Synthesis of a New Series of Pyrazolo[1,5-a]pyrimidines Structurally Related to Zaleplon" Source: Journal of Heterocyclic Chemistry URL:[Link]

Sources

Methodological & Application

"cyclization reactions for pyrazolopyrimidine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cyclization Reactions for Pyrazolopyrimidine Synthesis

Authored by a Senior Application Scientist

Pyrazolopyrimidines represent a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active compounds.[1] Their significance stems from their role as bioisosteres of purines, allowing them to interact with a wide array of biological targets, most notably protein kinases.[2][3][4] Consequently, these scaffolds are integral to the development of therapies for cancer, inflammation, and other diseases.[5][6][7] This guide provides an in-depth exploration of the primary cyclization strategies employed for the synthesis of various pyrazolopyrimidine isomers, with a focus on the underlying mechanisms, practical protocols, and modern synthetic advancements.

Section 1: The Strategic Landscape of Pyrazolopyrimidine Synthesis

The synthesis of the fused pyrazolopyrimidine system is most commonly achieved by constructing the pyrimidine ring onto a pre-functionalized pyrazole core. The choice of starting materials and reaction conditions dictates the resulting isomer, with the most prevalent being the pyrazolo[1,5-a]-, pyrazolo[3,4-d]-, and pyrazolo[4,3-d]pyrimidines. The key to a successful synthesis lies in the strategic selection of a pyrazole precursor bearing appropriate nucleophilic sites that can react with a biselectrophilic partner to facilitate ring closure.

Core Isomeric Scaffolds

The regiochemical outcome of the cyclization is determined by the positions of the reactive groups on the pyrazole starting material. The diagram below illustrates the relationship between the common aminopyrazole precursors and the resulting isomeric products.

G cluster_precursors Pyrazolamine Precursors cluster_products Pyrazolopyrimidine Isomers 5-Aminopyrazole 5-Aminopyrazole Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 5-Aminopyrazole->Pyrazolo[1,5-a]pyrimidine [C-C-C] Electrophile 3-Aminopyrazole 3-Aminopyrazole Pyrazolo[1,5-a]pyrimidine_alt Pyrazolo[1,5-a]pyrimidine 3-Aminopyrazole->Pyrazolo[1,5-a]pyrimidine_alt [C-C-C] Electrophile 5-Amino-4-carboxypyrazole 5-Amino-4-carboxypyrazole Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 5-Amino-4-carboxypyrazole->Pyrazolo[3,4-d]pyrimidine [C] Electrophile

Caption: Precursor-to-product relationship in pyrazolopyrimidine synthesis.

Section 2: Synthesis of Pyrazolo[1,5-a]pyrimidines: The Workhorse Isomer

The pyrazolo[1,5-a]pyrimidine scaffold is frequently encountered in kinase inhibitors.[8] Its synthesis is well-established, primarily relying on the cyclocondensation of 3- or 5-aminopyrazoles with 1,3-biselectrophilic compounds.[9]

Strategy 1: Condensation with β-Dicarbonyl Compounds

This is the most classical and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine core.[4][8][10] The reaction involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester.

Mechanism Insight: The reaction proceeds via an initial nucleophilic attack from the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a second nucleophilic attack from the endocyclic pyrazole nitrogen (N1) onto the remaining carbonyl group, leading to a bicyclic intermediate that dehydrates to form the aromatic pyrazolopyrimidine ring. The reaction is typically promoted by acidic or basic conditions.[8]

G 5-Aminopyrazole 5-Aminopyrazole Vilsmeier-Haack or Condensation Vilsmeier-Haack or Condensation 5-Aminopyrazole->Vilsmeier-Haack or Condensation 1,3-Diketone 1,3-Diketone 1,3-Diketone->Vilsmeier-Haack or Condensation Intermediate Vinylogous Amide Intermediate Vilsmeier-Haack or Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Pyrazolo[1,5-a]pyrimidine Dehydration->Product G cluster_conv Conventional Heating cluster_mw Microwave-Assisted A Start B Reflux (18h) A->B C Work-up & Purify B->C D Product C->D E Start (One-Pot) F MW (5 min, 150°C) E->F G Add Reagents F->G H MW (2h, 150°C) G->H I Isolate Product H->I G Pyrimidine-5-carbaldehyde Pyrimidine-5-carbaldehyde Condensation Condensation Pyrimidine-5-carbaldehyde->Condensation Hydrazine Hydrazine Hydrazine->Condensation Hydrazone Intermediate Hydrazone Intermediate Condensation->Hydrazone Intermediate Intramolecular Cyclization Intramolecular Cyclization Hydrazone Intermediate->Intramolecular Cyclization Product Pyrazolo[3,4-d]pyrimidine Intramolecular Cyclization->Product

Sources

Mastering the Purification of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern drug discovery and agrochemical research. Its rigid, bicyclic core serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules.[1][2] The carboxylic acid functionality at the 3-position is a key handle for derivatization, enabling the exploration of structure-activity relationships in medicinal chemistry programs.[1] Given its role as a critical intermediate, the purity of this compound is paramount to ensure the integrity of subsequent synthetic steps and the reliability of biological data. This guide provides a comprehensive overview of robust purification strategies and analytical protocols tailored for this important molecule.

Understanding the Impurity Profile

The purification strategy for this compound is intrinsically linked to its synthetic route. A common synthetic pathway involves the cyclocondensation of a 3-aminopyrazole derivative with a β-ketoester or a related three-carbon electrophile.[3] Potential impurities arising from this synthesis can include unreacted starting materials, side-products from incomplete cyclization or alternative reaction pathways, and residual solvents. The primary goal of the purification process is the effective removal of these contaminants to yield the target compound with high purity.

Purification Methodologies: A Multi-pronged Approach

A combination of purification techniques is often employed to achieve the desired level of purity for this compound. The choice of method will depend on the scale of the purification and the nature of the impurities present.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful and economical technique for the purification of solid compounds. The selection of an appropriate solvent system is critical for successful recrystallization. For this compound and its analogs, polar protic solvents have shown efficacy.

Protocol 1: Recrystallization from Ethanol

This protocol is adapted from a procedure for a structurally similar compound, 5,7-dimethylthis compound, and is expected to be effective for the title compound.

Step-by-Step Methodology:

  • Dissolution: In a suitable flask, suspend the crude this compound in a minimal amount of ethanol.

  • Heating: Gently heat the suspension with stirring until the solid completely dissolves. Avoid excessive boiling to minimize solvent loss.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 1: Recrystallization Solvent Selection

SolventRationaleExpected Outcome
EthanolGood solubility at elevated temperatures and lower solubility at room temperature for polar heterocyclic compounds.Formation of well-defined crystals upon cooling.
IsopropanolSimilar properties to ethanol, can be a viable alternative.May offer different solubility characteristics for specific impurities.
Acetic AcidCan be used for compounds that are difficult to dissolve in alcohols.Requires thorough drying to remove residual acid.
Acid-Base Extraction: Exploiting Chemical Properties

The carboxylic acid moiety of this compound provides a handle for a highly selective purification method: acid-base extraction. This technique separates the acidic target compound from neutral and basic impurities.

Principle:

The acidic proton of the carboxylic acid can be removed by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This salt will partition into the aqueous phase, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer will regenerate the neutral carboxylic acid, causing it to precipitate out of the solution.

Protocol 2: Acid-Base Extraction

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (from CO₂ evolution). Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of the product into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery.

  • Washing the Organic Layer (Optional): The organic layer, containing neutral and basic impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate these components if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2-3), checking with pH paper.

  • Precipitation and Isolation: The purified this compound will precipitate out of the solution as a solid. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts and then dry thoroughly under vacuum.

Diagram 1: Acid-Base Extraction Workflow

AcidBaseExtraction start Crude Product (in Organic Solvent) sep_funnel Separatory Funnel start->sep_funnel shake_vent Shake & Vent sep_funnel->shake_vent na_bicarb Add Saturated NaHCO3 (aq) na_bicarb->sep_funnel separate_layers Separate Layers shake_vent->separate_layers aq_layer Aqueous Layer (Product as Salt) separate_layers->aq_layer org_layer Organic Layer (Impurities) separate_layers->org_layer acidify Acidify with HCl aq_layer->acidify precipitate Precipitation acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Workflow for the purification of this compound using acid-base extraction.

Column Chromatography: For High-Purity Requirements

For instances where recrystallization or acid-base extraction is insufficient to remove closely related impurities, silica gel column chromatography is a highly effective technique.

Principle:

This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). More polar compounds, like our carboxylic acid, will interact more strongly with the polar silica gel and thus elute more slowly.

Protocol 3: Silica Gel Column Chromatography

Step-by-Step Methodology:

  • Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., n-hexane/ethyl acetate). A common starting point for pyrazolo[1,5-a]pyrimidine derivatives is a 1:1 mixture of n-hexane and ethyl acetate.[4]

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). To improve the elution of the carboxylic acid and prevent streaking, it is often beneficial to add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This keeps the carboxylic acid in its protonated, less polar form.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Table 2: Column Chromatography Parameters

ParameterRecommendationRationale
Stationary PhaseSilica Gel (230-400 mesh)Standard choice for normal-phase chromatography of polar organic molecules.
Mobile Phasen-Hexane/Ethyl Acetate with 0.5-1% Acetic AcidProvides good separation for many heterocyclic compounds. The acid modifier suppresses the deprotonation of the carboxylic acid, leading to sharper peaks.
GradientStart with a lower polarity (e.g., 7:3 Hex/EtOAc) and gradually increase to a higher polarity (e.g., 1:1 Hex/EtOAc or pure EtOAc).Allows for the elution of less polar impurities first, followed by the target compound.

Diagram 2: Purification Strategy Decision Tree

PurificationStrategy start Crude This compound purity_check1 Assess Purity (TLC/NMR) start->purity_check1 high_purity High Purity? purity_check1->high_purity column_chrom Column Chromatography purity_check1->column_chrom Complex Mixture recrystallization Recrystallization high_purity->recrystallization No, Solid Impurities acid_base Acid-Base Extraction high_purity->acid_base No, Neutral/Basic Impurities final_product Pure Product high_purity->final_product Yes recrystallization->final_product acid_base->final_product column_chrom->final_product

Caption: Decision tree for selecting the appropriate purification method.

Purity Assessment: Ensuring Quality

Rigorous analytical techniques are essential to confirm the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for determining the purity of a compound and for quantifying any remaining impurities. A reverse-phase method is typically suitable for this compound.

Protocol 4: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with a high percentage of A and gradually increase the percentage of B over the course of the run. A typical gradient might be 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of the purified compound and for detecting any proton-containing impurities.

Protocol 5: NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice for heterocyclic carboxylic acids as it can solubilize the compound and the acidic proton of the carboxylic acid is often observable.[5]

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The absence of impurity peaks and the correct integration of the signals will confirm the purity and identity of the compound.

Conclusion

The purification of this compound is a critical step in its utilization as a key building block in research and development. By employing a strategic combination of recrystallization, acid-base extraction, and column chromatography, researchers can obtain this valuable intermediate with the high degree of purity required for demanding applications. Rigorous analytical assessment by HPLC and NMR is the final, essential step to validate the success of the purification process.

References

  • ARKAT USA, Inc. (2017). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. [Link]

  • SciSpace. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 1910189. [Link]

  • National Center for Biotechnology Information. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • Lynch, B. M., Khan, M. A., Sharma, S. C., & Teo, H. C. (1975). Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 53(1), 119-125. [Link]

  • Google Patents. (2002). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
  • MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?[Link]

  • Iowa State University Chemical Instrumentation Facility. (2013). NMR Sample Preparation. [Link]

  • European Union Reference Laboratory for New Psychoactive Substances. (n.d.). ILIADe code 553 | CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Substances. [Link]

  • ResearchGate. (2017). 1H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2...[Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?[Link]

  • YouTube. (2021). DMSO-d6 preparation (NMR solvent) from DMSO: NMR peak position & splitting Dr. Tanmoy Biswas. [Link]

Sources

Application Note: 1H NMR Analysis of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The Pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various sedative-hypnotics (e.g., Zaleplon, Indiplon) and cyclin-dependent kinase (CDK) inhibitors. The 3-carboxylic acid derivative is a critical synthetic intermediate; its purity dictates the yield and efficacy of subsequent amidation or decarboxylation steps.

This guide provides a definitive protocol for the 1H NMR analysis of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . Unlike simple aromatics, this fused bicyclic system exhibits a specific AMX spin system on the pyrimidine ring and a highly deshielded singlet on the pyrazole ring, complicated by the quadrupolar nitrogen nuclei.

Key Technical Challenge: The carboxylic acid moiety at position 3 induces significant changes in solubility and chemical shift anisotropy compared to the parent heterocycle, often leading to line broadening and concentration-dependent shifts.

Chemical Structure & Numbering Logic

Correct assignment requires adherence to the IUPAC numbering for fused nitrogen heterocycles.

  • Position 1: Bridgehead Nitrogen.

  • Position 2: Pyrazole methine (Singlet).

  • Position 3: Substituted Carbon (COOH).[1]

  • Position 4: Pyrimidine Nitrogen.[2][3][4][5]

  • Position 5, 6, 7: Pyrimidine ring protons (AMX System).

Note on Assignment Controversy: Historically, H-5 and H-7 assignments in this scaffold were often swapped in literature. Modern 2D-NMR (HMBC/NOESY) confirms that H-7 (adjacent to the bridgehead N1) is typically the most deshielded aromatic proton, not H-5.

Experimental Protocol

Sample Preparation

The carboxylic acid group renders this compound sparingly soluble in non-polar solvents (CDCl₃). DMSO-d₆ is the required solvent to ensure full solubility and prevent aggregation-induced line broadening.

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

  • Concentration: 5–10 mg in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

  • Handling: The compound is hygroscopic; prepare in a desiccated environment to minimize the water signal at 3.33 ppm, which can obscure H-6 satellites.

Acquisition Parameters (400 MHz or higher)

Standard proton parameters often saturate the acidic proton signal. Use the following modified pulse sequence:

ParameterSettingRationale
Pulse Angle 30° (approx. 3-4 µs)Prevents saturation of the slow-relaxing COOH proton.
Relaxation Delay (D1) 5.0 - 10.0 s Critical for quantitative integration of the COOH vs. aromatic protons.
Spectral Width 16 ppm (-1 to 15 ppm)Ensures capture of the downfield COOH signal (12-14 ppm).
Scans (NS) 16 - 64Sufficient S/N ratio for >5 mg samples.
Temperature 298 K (25°C)Standard; heating to 313 K can sharpen the COOH peak if broad.

Spectral Analysis & Assignment

The Logic of Chemical Shifts

The spectrum is defined by three distinct zones:

  • The Acidic Zone (>12 ppm): The carboxylic acid proton.

  • The Deshielded Heteroaromatic Zone (8.5 - 9.5 ppm): Protons adjacent to nitrogens (H2, H5, H7).

  • The Shielded Aromatic Zone (~7.0 - 7.5 ppm): The H6 proton, which is "beta" to both nitrogens.

Data Table: 1H NMR (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityCoupling (

Hz)
Structural Logic
COOH 12.5 - 13.5Broad Singlet-Exchangeable; shift varies with concentration/water.
H-7 9.15 - 9.25dd

,

Most deshielded due to proximity to bridgehead N1 and anisotropy.
H-5 8.75 - 8.85dd

,

Deshielded by adjacent N4.
H-2 8.45 - 8.55Singlet-Sharp singlet. Deshielded by the C3-COOH group.
H-6 7.20 - 7.30dd (or pseudo-t)

,

Upfield; electron-rich position between two nitrogens.

Note: Chemical shifts are approximate and may shift ±0.1 ppm depending on concentration and exact pH.

Visualization of Coupling Network

The following diagram illustrates the AMX coupling network of the pyrimidine ring and the isolation of the H2 singlet.

G cluster_pyrimidine Pyrimidine Ring (AMX System) H7 H-7 (dd, ~9.2 ppm) H5 H-5 (dd, ~8.8 ppm) H7->H5 Long-range J~1.6Hz H6 H-6 (dd, ~7.2 ppm) H7->H6 Vicinal J~7Hz H5->H6 Vicinal J~4.5Hz H2 H-2 (s, ~8.5 ppm) N1 Bridgehead N1 N1->H7 Strong Deshielding N4 Pyrimidine N4 N4->H5 Deshielding

Figure 1: Spin-spin coupling network and chemical shift influences in the pyrazolo[1,5-a]pyrimidine system.

Quality Control & Troubleshooting

Self-Validation (The "Integer Test")

To confirm the structure, perform integration normalization:

  • Set the H-2 singlet (approx 8.5 ppm) to an integral value of 1.00 .

  • Verify that H-5, H-6, and H-7 integrate to 1.00 ± 0.05 .

  • Failure Mode: If H-5/H-7 integrate to <1.0, check for deuterium exchange (rare in DMSO) or paramagnetic impurities. If >1.0, suspect solvent overlap or impurities.

Common Impurity Profile

Synthesis typically involves the condensation of 3-aminopyrazole-4-carboxylic acid with malonaldehyde (or equivalents).

Impurity SignalApprox ShiftOrigin
Broad singlets ~5-6 ppm 5.5 - 6.5 ppmUnreacted NH₂ from aminopyrazole starting material.
Doublet ~6.6 ppm 6.63 ppm (H3)Decarboxylated Product (Pyrazolo[1,5-a]pyrimidine). The loss of COOH creates a proton at C3, coupling with H2.
Singlet ~1.9 ppm 1.91 ppmResidual Acetate/Acetic Acid (common buffer/solvent).
Singlet ~5.7 ppm 5.75 ppmDichloromethane (common extraction solvent).
Water Suppression

Commercial DMSO-d₆ absorbs atmospheric water (signal at 3.33 ppm). If the water peak is broad and tails into the aromatic region:

  • Do not use presaturation (this may attenuate exchangeable protons like COOH).

  • Action: Use a fresh ampoule of DMSO-d₆ or add activated 4Å molecular sieves directly to the NMR tube 1 hour prior to acquisition.

References

  • Chimichi, S., et al. (1992).[3][6] "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, 70(4), 1093–1097. (Establishes the revised H5/H7 assignment logic).

  • Mugnaini, C., et al. (2022).[2][7] "Synthesis of a small library of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamides." Arkivoc, 2022(ii), 22-29.[2] (Provides comparative data for the 3-COOH derivative).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 1910189, this compound." (General chemical properties and identifiers).

  • ChemicalBook. (2023). "Pyrazolo[1,5-a]pyrimidine 1H NMR Spectrum." (Reference for the parent heterocycle shifts).

Sources

High-Performance Liquid Chromatography Analysis of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 25940-35-6) is a critical pharmacophore and intermediate used in the synthesis of bioactive kinase inhibitors (e.g., PI3Kngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 inhibitors) and anxiolytic drugs (e.g., Zaleplon analogs). Its analysis presents specific chromatographic challenges due to its amphoteric nature: the acidic carboxyl group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) and the nitrogen-rich heterocyclic core, which can induce severe peak tailing through secondary silanol interactions.

This guide provides a robust, self-validating Reverse Phase HPLC (RP-HPLC) protocol designed to suppress ionization, maximize retention, and ensure peak symmetry.[1]

Physicochemical Context & Method Strategy

To develop a reliable method, one must understand the "Why" behind the "How." The separation strategy is dictated by the molecule's ionization state.

Structural Analysis

The molecule consists of a fused pyrazolo-pyrimidine ring system with a carboxylic acid at position 3.[1][2][3]

  • Acidic Domain: The -COOH group makes the molecule polar and ionizable.[1] At neutral pH, it exists as a carboxylate anion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), which elutes near the void volume (
    
    
    
    ) on C18 columns due to high water solubility.
  • Basic Domain: The bridgehead nitrogen and pyrimidine nitrogens are potential hydrogen bond acceptors. While their basicity is reduced by aromatic delocalization, they can still interact with free silanols on the silica support, causing tailing.

The pH Control Strategy

Goal: Maintain the molecule in its neutral (unionized) form to increase hydrophobic interaction with the stationary phase.

  • Target pH: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    
  • Mechanism: Operating approx. 2 pH units below the acid ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     ensures >99% protonation of the carboxyl group (
    
    
    
    ). This increases hydrophobicity (retention) and simultaneously suppresses silanol ionization (
    
    
    instead of
    
    
    ), reducing tailing.

Figure 1: Decision logic for selecting pH and stationary phase based on analyte properties.

Experimental Protocol

Reagents and Equipment
  • Solvents: HPLC Grade Acetonitrile (ACN) and Water (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • Buffer Additive: Formic Acid (FA) or Trifluoroacetic Acid (TFA).[1] Note: FA is preferred for LC-MS compatibility; TFA provides sharper peaks for UV-only analysis.[1]

  • Standard: this compound (Purity >98%).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent end-capped column.[1]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7 to suppress ionization.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileMatches ionic strength of MPA; prevents baseline drift.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Column Temp 30°CImproves mass transfer and peak symmetry.
Injection Vol 5 - 10 µLPrevent column overload.
Detection UV 254 nm (BW 4) & 280 nm (BW 4)254 nm is universal for aromatics; 280 nm is specific to the heterocycle.
Gradient Program

Standard linear gradient for purity assessment.

Time (min)% Mobile Phase BEvent
0.005Initial equilibration
8.0060Elution of main peak
10.0095Wash lipophilic impurities
12.0095Hold
12.105Re-equilibration
15.005Ready for next injection
Sample Preparation

Crucial Step: The solubility of the carboxylic acid form can be limited in pure water.

  • Stock Solution: Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 100% DMSO or Methanol . Sonicate for 5 mins. (Conc: 1 mg/mL).[1]

  • Working Standard: Dilute the Stock Solution 1:10 using the Initial Mobile Phase (95:5 Water:ACN + 0.1% FA).

    • Why? Diluting with the mobile phase prevents "solvent shock" (peak splitting) upon injection.

Method Validation & Performance Criteria

To ensure the method is trustworthy (E-E-A-T), the following system suitability parameters must be met before routine analysis.

System Suitability Table
ParameterAcceptance CriteriaTypical Result
Retention Time (

)

0.1 min variability
~4.5 - 5.5 min
Tailing Factor (

)

1.5
1.1 - 1.2
Theoretical Plates (

)

~4500
Precision (RSD, n=6)

2.0%
0.4%
Resolution (

)

(from nearest impurity)
N/A (if pure)
Linearity & Range
  • Range: 5 µg/mL to 100 µg/mL.

  • Correlation Coefficient (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    .
  • LOD/LOQ: Estimated at 0.5 µg/mL and 1.5 µg/mL respectively (dependent on detector sensitivity).

Troubleshooting Guide

Issue 1: Peak Tailing (


) 
  • Cause: Interaction between the basic nitrogen core and residual silanols on the column.

  • Solution A: Increase ionic strength.[1] Switch from 0.1% Formic Acid to 0.1% TFA (Trifluoroacetic acid).[1] The trifluoroacetate anion acts as an ion-pairing agent, masking the positively charged sites.[1]

  • Solution B: Use a column with "Polar Embedded" groups (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) which shield silanols.

Issue 2: Split Peaks

  • Cause: Sample solvent is too strong (e.g., injecting 100% DMSO).

  • Solution: Ensure the final dilution of the sample contains at least 50% water/buffer.

Issue 3: Retention Time Drift

  • Cause: pH fluctuation in Mobile Phase A.

  • Solution: Formic acid is volatile.[1] Prepare fresh mobile phase daily and keep bottles capped.

Figure 2: Rapid troubleshooting workflow for peak shape issues.

References

  • Compound Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1910189, this compound. Retrieved from [Link][1]

  • Scaffold Application: Zawadzka, I., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 927. Retrieved from [Link][1]

  • Methodology: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General Reference for Acidic Heterocycle separation).

  • pKa Context: Williams, R. (2022). pKa Data Compiled. Organic Chemistry Data. Retrieved from [Link]

Sources

Application Note: Strategic Screening of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purine Bioisostere Advantage

The Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry due to its electronic and steric resemblance to the purine ring system (Adenine/Guanine). This mimicry allows the scaffold to function as a potent ATP bioisostere, making it a cornerstone in the development of Kinase Inhibitors (e.g., Pim-1, Trk, B-Raf) and GABA-A receptor modulators (e.g., Zaleplon, Indiplon).

While the free carboxylic acid often serves as a synthetic intermediate or a fragment for crystallographic screening, its amide and ester derivatives are frequently the bioactive pharmaceutical agents. This guide details the workflow for screening libraries based on this core, addressing the specific physicochemical challenges (solubility, planarity) inherent to this aromatic system.

Key Biological Targets[1]
  • Oncology: ATP-competitive inhibition of kinases (Pim-1, Flt-3, CK2, Trk).

  • Infectious Disease: Inhibition of MurA (bacterial cell wall synthesis) and anti-tubercular activity.

  • Neuroscience: Allosteric modulation of the GABA-A receptor (benzodiazepine site).

Phase I: Compound Management & Solubility Optimization

The Challenge: Pyrazolo[1,5-a]pyrimidines are planar, aromatic systems prone to


-

stacking. This leads to poor aqueous solubility and the formation of colloidal aggregates, which are the leading cause of Pan-Assay Interference Compounds (PAINS) false positives.
Protocol A: Stock Preparation & Aggregation Control
  • Solvent Selection: Dissolve the solid this compound derivatives in 100% DMSO (anhydrous).

    • Target Concentration: 10 mM is standard. If precipitation occurs, lower to 2 mM rather than forcing solubility via sonication, which may degrade the compound.

  • Detergent Inclusion: In all aqueous assay buffers, include a non-ionic detergent to prevent colloidal aggregation.

    • Recommendation: 0.01% Triton X-100 or 0.005% Tween-20.

  • Quality Control (QC):

    • Verify purity via LC-MS prior to screening. Impurities carrying the free acid moiety can chelate metals in enzymatic assays, skewing results.

Phase II: Primary Screening (Kinase Inhibition)

The most high-yield application for this scaffold is kinase inhibition. The pyrazolo[1,5-a]pyrimidine core binds to the hinge region of the kinase ATP-binding pocket.[1]

Mechanistic Rationale

The N-heterocycles at positions 1 and 5 act as hydrogen bond acceptors/donors, mimicking the adenine ring of ATP. The C-3 substituent (derived from the carboxylic acid) directs the molecule into the "gatekeeper" region or solvent front, determining selectivity.

Protocol B: Luminescent ADP-Detection Assay (ADP-Glo™ Type)

This assay measures the ADP generated by the kinase reaction, providing a positive readout that is less susceptible to fluorescent interference from the aromatic scaffold.

Reagents:

  • Kinase Enzyme (e.g., Pim-1 or TrkA)[2]

  • Substrate (Peptide/Protein)[1][3][4]

  • Ultra-Pure ATP

  • ADP-Glo™ Reagent (Promega or equivalent)

Step-by-Step Methodology:

  • Compound Plating:

    • Dispense 50 nL of compound (in DMSO) into a 384-well white, low-volume plate (e.g., Corning 4512).

    • Control: DMSO only (Negative Control), Staurosporine (Positive Control).

  • Enzyme Addition:

    • Add 2.5

      
      L of 2X Kinase Solution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
      
      
      
      , 1 mM DTT, 0.01% Brij-35).
    • Incubation: 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

  • Reaction Initiation:

    • Add 2.5

      
      L of 2X Substrate/ATP Mix.
      
    • Note: ATP concentration should be at

      
       (apparent) to ensure competitive inhibition sensitivity.
      
    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 5

      
      L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L of Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase/Luciferin light). Incubate 30 min.
  • Readout:

    • Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate Percent Inhibition:



Workflow Visualization

KinaseScreening Library Pyrazolo-Acid Library QC QC: Solubility & LC-MS Library->QC Primary Primary Screen (10 µM Single Point) QC->Primary Pass HitSel Hit Selection (>50% Inhibition) Primary->HitSel DoseResp IC50 Determination (10-pt curve) HitSel->DoseResp Counter Counter Screen (Unrelated Kinase) DoseResp->Counter Selectivity Check caption Figure 1: High-Throughput Screening Workflow for Pyrazolo[1,5-a]pyrimidine Derivatives

Phase III: Phenotypic Screening (Antimicrobial)

Recent studies indicate this compound derivatives inhibit MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), a critical bacterial cell wall enzyme.

Protocol C: Resazurin Microtiter Assay (REMA) for MIC

Target Organisms: M. tuberculosis (H37Rv) or E. coli.

  • Inoculum Prep: Grow bacteria to mid-log phase (OD

    
     0.4–0.6). Dilute to 
    
    
    
    CFU/mL.
  • Plate Setup: Use 96-well clear plates. Serial dilute compounds (start at 100

    
    M) in 100 
    
    
    
    L growth media (e.g., 7H9 for TB).
  • Incubation: Add 100

    
    L bacterial suspension. Incubate at 37°C for 5–7 days (TB) or 18 hours (E. coli).
    
  • Development:

    • Add 30

      
      L of 0.02% Resazurin (Alamar Blue) solution.
      
    • Incubate 2–4 hours.

  • Scoring:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Resazurin reduced to Resorufin).

    • MIC Definition: Lowest concentration preventing the color change to pink.

Structure-Activity Relationship (SAR) Guide

When analyzing data from the above screens, use the following SAR trends specific to the this compound core to guide optimization.

PositionModification StrategyBiological Impact
C-3 (Acid Core) Conversion to Amide (-CONHR)Critical. Amides often lock the conformation via intramolecular H-bonds, improving kinase potency. The free acid is usually weak/inactive in cellular assays due to poor permeability.
C-3 (Acid Core) Conversion to Ester (-COOR)Improves lipophilicity (prodrug strategy). Esters are rapidly hydrolyzed in plasma; useful for phenotypic screens but less stable.
C-7 Bulky Amines (e.g., Morpholine)Increases solubility and targets the "Solvent Front" of the kinase pocket.
C-5 Methyl/Phenyl substitutionModulates steric fit in the ATP binding cleft. 5-Methyl is often preferred for metabolic stability.
Ring System Fluorination (e.g., at C-6)Increases metabolic stability and can improve selectivity by altering the pKa of the ring nitrogens.
Mechanism of Action Diagram

MOA Enzyme Kinase Enzyme (Active Site) ATP ATP (Natural Ligand) Enzyme->ATP Normal Binding Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Enzyme->Inhibitor Competitive Binding (Hinge Region) Signal Downstream Signaling (e.g., Cell Proliferation) ATP->Signal Phosphorylation Complex Inhibitor-Enzyme Complex Inhibitor->Complex Complex->Signal BLOCKED caption Figure 2: Competitive Inhibition Mechanism at the Kinase Hinge Region

References

  • Fassihi, A. et al. (2020). "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." Molecules. Link

  • Akbarzadeh, T. et al. (2014). "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Kumar, D. et al. (2013). "Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Gomha, S.M. et al. (2015). "Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents." ResearchGate. Link

  • Bobrovs, R. et al. (2023). "Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists." RSC Medicinal Chemistry. Link

Sources

Application Note: Synthesis and Derivatization of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Its rigid, planar structure and versatile substitution points allow for the fine-tuning of physicochemical properties and biological activities.[2] Derivatives of this scaffold have demonstrated a wide range of pharmacological effects, including potent and selective inhibition of protein kinases, which are crucial targets in oncology and inflammatory diseases.[3][4] The carboxylic acid functionality at the 3-position serves as a key handle for derivatization, enabling the exploration of structure-activity relationships (SAR) through the synthesis of diverse amide and ester libraries.[5] This application note provides a comprehensive guide to the synthesis of the core Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and detailed, field-proven protocols for its derivatization into amides and esters.

Synthesis of the Core Scaffold: this compound

The synthesis of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.[3] This versatile approach allows for the introduction of various substituents on the pyrimidine ring. The carboxylic acid moiety at the 3-position can be installed through several methods, including the hydrolysis of a corresponding ester or nitrile precursor.

Protocol 1: Synthesis of 5,7-dimethylthis compound via Nitrile Hydrolysis

This protocol outlines the synthesis of the carboxylic acid from a nitrile precursor, a common and effective method.

Step 1: Synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

The initial carbonitrile is synthesized by reacting 3-amino-1H-pyrazole-4-carbonitrile with 2,4-pentanedione.

Step 2: Hydrolysis to 5,7-dimethylthis compound

The hydrolysis of the nitrile is best achieved under basic conditions with heating.

Derivatization of the Carboxylic Acid: Expanding Chemical Diversity

The carboxylic acid group at the 3-position is an ideal anchor point for derivatization. Amide and ester functionalities are frequently introduced to modulate properties such as solubility, cell permeability, and target binding affinity.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

Amide bond formation is a fundamental transformation in drug discovery. The use of modern coupling reagents provides a mild and efficient means to synthesize a wide array of amides from this compound.

Coupling reagents are employed to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by an amine.[6] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for this purpose, minimizing side reactions and preserving stereochemistry when applicable.[7]

The mechanism of HATU-mediated coupling involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylate, formed by deprotonation with a non-nucleophilic base like diisopropylethylamine (DIPEA), attacks HATU to form a highly reactive OAt-active ester.

  • Nucleophilic Attack by the Amine: The amine then attacks the activated ester, forming the desired amide bond and releasing the HOAt byproduct.

HATU_Mechanism Carboxylic_Acid Pyrazolo[1,5-a]pyrimidine- 3-carboxylic acid Activated_Ester OAt-Active Ester Carboxylic_Acid->Activated_Ester Activation HATU HATU + DIPEA HATU->Activated_Ester Amide_Product Amide Derivative Activated_Ester->Amide_Product Nucleophilic Attack Byproducts HOAt + Tetramethylurea Activated_Ester->Byproducts Amine Primary or Secondary Amine Amine->Amide_Product

Caption: HATU-mediated amide coupling workflow.

Protocol 2: General Procedure for HATU-Mediated Amide Synthesis

This protocol provides a robust method for the synthesis of a wide range of amide derivatives.

Reagent/ParameterQuantity/ConditionPurpose
This compound1.0 eqStarting material
Amine1.1 eqNucleophile
HATU1.2 eqCoupling reagent
DIPEA2.0 eqNon-nucleophilic base
Anhydrous DMFSufficient to dissolveSolvent
TemperatureRoom TemperatureReaction condition
Reaction Time1-4 hoursVaries by substrate

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the solution for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Esterification: An Alternative Derivatization Strategy

Esterification of this compound provides another avenue for SAR exploration. The Fischer-Speier esterification is a classic and effective method for this transformation.

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Alcohol: The alcohol attacks the protonated carbonyl, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as water, and the carbonyl double bond is reformed.

  • Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl oxygen.

To drive the equilibrium towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed.

Fischer_Esterification Carboxylic_Acid Pyrazolo[1,5-a]pyrimidine- 3-carboxylic acid Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl Protonation Alcohol Alcohol (e.g., Methanol) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Protonated_Carbonyl Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Ester_Product Ester Derivative Tetrahedral_Intermediate->Ester_Product Elimination of H₂O Water Water Tetrahedral_Intermediate->Water Ester_Product->Carboxylic_Acid Hydrolysis (reverse reaction)

Caption: Fischer esterification reaction pathway.

Protocol 3: Fischer Esterification of this compound

This protocol describes the synthesis of the methyl ester, a common building block for further modifications.

Reagent/ParameterQuantity/ConditionPurpose
This compound1.0 eqStarting material
MethanolExcess (serves as solvent)Reagent and solvent
Concentrated Sulfuric AcidCatalytic amount (e.g., 2-3 drops)Acid catalyst
TemperatureRefluxReaction condition
Reaction Time4-12 hoursVaries by substrate

Step-by-Step Methodology:

  • Suspend this compound (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the desired methyl ester.[8]

Conclusion

The this compound scaffold is a valuable starting point for the synthesis of diverse compound libraries for drug discovery. The protocols detailed in this application note provide robust and reproducible methods for the synthesis of the core structure and its derivatization into amides and esters. The mechanistic insights provided for the key coupling and esterification reactions offer a deeper understanding of the chemical transformations, empowering researchers to troubleshoot and optimize their synthetic routes. By leveraging these protocols, scientists can efficiently generate novel Pyrazolo[1,5-a]pyrimidine derivatives for biological evaluation in the pursuit of new therapeutic agents.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Esterification protocol : r/Chempros. Reddit. Available at: [Link]

  • Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation. ScienceDirect. Available at: [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. Available at: [Link]

  • Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies. Royal Society of Chemistry. Available at: [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. Available at: [Link]

  • Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate. ResearchGate. Available at: [Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. Available at: [Link]

Sources

Application Note: Pyrazolo[1,5-a]pyrimidines in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From Scaffold Design to Biological Validation

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in modern agrochemistry due to its bioisosteric relationship with purine bases (adenine/guanine). This structural similarity allows these compounds to interact potently with ATP-binding sites in enzymes, making them exceptional candidates for fungicidal kinase inhibitors and herbicidal acetolactate synthase (ALS) inhibitors .

This guide provides a technical roadmap for the synthesis, functionalization, and biological evaluation of pyrazolo[1,5-a]pyrimidines. Unlike pharmaceutical applications where selectivity against human kinases is paramount, agrochemical design focuses on systemicity, metabolic stability in plants, and selectivity against non-target organisms (pollinators).

Structural Rationale & Mode of Action (MoA)

The Bioisostere Advantage

The pyrazolo[1,5-a]pyrimidine core mimics the adenine pharmacophore but lacks the N-7 nitrogen of the purine ring. This subtle difference alters hydrogen bonding capabilities and lipophilicity (LogP), often improving membrane permeability in fungal hyphae or plant cuticles.

Target Mechanisms
  • Fungicides: Primary MoA involves ATP-competitive inhibition of fungal kinases (e.g., MAP kinases or Calcium-Dependent Protein Kinases - CDPKs) essential for hyphal extension and spore germination.

  • Herbicides: Derivatives have shown efficacy in inhibiting Protoporphyrinogen Oxidase (PPO) or disrupting microtubule assembly, leading to necrosis in broadleaf weeds.

MoA Visualization: ATP-Competitive Inhibition

The following diagram illustrates the competitive binding mechanism within a fungal kinase active site.

MoA_Pathway Enzyme Fungal Kinase (Active State) ATP ATP (Native Ligand) Enzyme->ATP High Affinity Binding Inhibitor Pyrazolo[1,5-a]pyrimidine (Scaffold) Enzyme->Inhibitor Competitive Binding (H-Bond Mimicry) Complex_Native Phosphorylation (Signal Transduction) ATP->Complex_Native Phosphate Transfer Complex_Inhibitor Inactive Complex (Cell Death/Stasis) Inhibitor->Complex_Inhibitor Blocks ATP Entry

Figure 1: Mechanism of Action showing competitive displacement of ATP by the pyrazolopyrimidine scaffold, halting fungal signaling pathways.

Synthetic Strategy: Regiocontrol

The construction of the pyrazolo[1,5-a]pyrimidine core typically involves the condensation of 5-aminopyrazoles with 1,3-dielectrophiles (e.g.,


-diketones, 

-ketoesters).

Critical Challenge: Regioselectivity. The reaction can yield two isomers: the 5-substituted or 7-substituted product.

  • Kinetic Control: Favors attack by the exocyclic amine (

    
    ) on the most reactive carbonyl.
    
  • Thermodynamic Control: Favors the most stable fused system, often driven by solvent acidity/basicity.

Synthetic Workflow Diagram

Synthesis_Workflow Aminopyrazole 5-Amino-1H-pyrazole (Nucleophile) Condensation Cyclocondensation (Reflux, EtOH/AcOH) Aminopyrazole->Condensation Dielectrophile 1,3-Dicarbonyl (e.g., Acetylacetone) Dielectrophile->Condensation Intermediate Schiff Base / Enamine Intermediate Condensation->Intermediate Isomer7 7-Substituted Isomer (Kinetic Product) Intermediate->Isomer7 Neutral/Basic Conditions Isomer5 5-Substituted Isomer (Thermodynamic Product) Intermediate->Isomer5 Acidic Conditions (AcOH)

Figure 2: Regiodivergent synthesis pathways. Acidic catalysis typically promotes the formation of the thermodynamically stable 5-isomer.

Detailed Protocol 1: Scaffold Synthesis

Objective: Synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . Rationale: This specific derivative serves as a versatile core.[1] The nitrile group at C-3 is a handle for further derivatization (e.g., hydrolysis to amide for H-bonding).

Materials
  • 3-Amino-4-cyanopyrazole (CAS: 16617-46-2)

  • Acetylacetone (2,4-Pentanedione)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

  • Reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Methodology
  • Charge: In a 100 mL round-bottom flask, dissolve 3-amino-4-cyanopyrazole (1.08 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add Acetylacetone (1.10 g, 11 mmol, 1.1 eq) dropwise to the stirring solution.

  • Catalysis: Add 3-5 drops of glacial acetic acid. Note: Acid ensures protonation of the carbonyl, facilitating nucleophilic attack and directing regioselectivity toward the 5,7-dimethyl core.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).
    
  • Cooling: Allow the reaction mixture to cool to room temperature. A crystalline precipitate should form.

  • Isolation: Filter the solid under vacuum.

  • Purification: Wash the filter cake with cold ethanol (

    
    ) followed by diethyl ether (
    
    
    
    ) to remove unreacted diketone.
  • Recrystallization: Recrystallize from hot ethanol if purity is

    
     by HPLC.
    
  • Yield: Expected yield: 85–92%. Appearance: White to off-white needles.

Validation Criteria:

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the singlet of the pyrimidine proton at
    
    
    .
  • Melting Point: Sharp range (indicates purity).

Detailed Protocol 2: Fungicidal Bioassay

Objective: Evaluate in vitro efficacy against Botrytis cinerea (Grey Mold) using the Poisoned Food Technique .

Materials
  • Potato Dextrose Agar (PDA)

  • Test Compound (Synthesized in Protocol 1) dissolved in DMSO

  • Petri dishes (90 mm)

  • Fungal culture (7-day old active mycelium)

  • Incubator (

    
    )
    
Step-by-Step Methodology
  • Stock Preparation: Prepare a

    
     stock solution of the test compound in DMSO.
    
  • Media Dosing: Add specific volumes of stock solution to molten PDA (

    
    ) to achieve final concentrations of 
    
    
    
    .
    • Control: PDA + equivalent volume of DMSO (0 ppm active).

  • Pouring: Pour

    
     of medicated media into sterile petri dishes. Allow to solidify.
    
  • Inoculation: Use a sterile cork borer (

    
    ) to cut a mycelial plug from the margin of an actively growing B. cinerea colony. Place the plug (mycelium side down) in the center of the medicated plate.
    
  • Incubation: Incubate plates at

    
     in the dark for 72–96 hours.
    
  • Measurement: Measure the colony diameter (cross-method: average of two perpendicular diameters) once the control colony reaches

    
     of the plate size.
    
Data Analysis

Calculate the Percent Inhibition (


)  using the formula:


Where:
  • 
     = Diameter of colony in Control (mm)
    
  • 
     = Diameter of colony in Treatment (mm)
    
  • 
     = Diameter of the initial plug.
    

Structure-Activity Relationship (SAR) Optimization

To transition from a "hit" to a "lead," modifications at positions C-3, C-5, and C-7 are critical.

PositionModification StrategyAgrochemical Impact
C-3 Electron-withdrawing groups (CN, COOEt,

)
Increases acidity of the scaffold; improves metabolic stability against oxidative degradation.
C-7 Bulky lipophilic groups (

, Phenyl)
Enhances hydrophobic interaction with the ATP-binding pocket (gatekeeper residue).
C-5 Small alkyl (Me, Et)Maintains steric fit; large groups here often clash with the kinase hinge region.
N-1 Must remain unsubstitutedEssential for hydrogen bonding with the enzyme backbone (hinge region).

Table 1: Hypothetical SAR Data (Fungicidal Activity against B. cinerea)

Compound IDR3 (C-3)R5 (C-5)R7 (C-7)EC50 (

)
LogP
PP-01 CNMeMe12.51.8
PP-02 COOEtMeMe28.12.1
PP-03 CNMe

2.4 2.6
PP-04 HMeMe>1001.2

Insight: Introduction of a trifluoromethyl group at C-7 (PP-03) significantly boosts potency, likely due to increased lipophilicity facilitating fungal cell wall penetration.

References

  • Design and Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives. Source: Molecules (2016).[2][3] Discusses the chemoselective synthesis and antifungal evaluation against Fusarium and Botrytis. [Link][3]

  • Discovery of Bifunctional Pyrazolo[1,5-a]pyrimidine Derivatives. Source: Pesticide Biochemistry and Physiology (2025).[4] Highlights recent advances in nematicidal and fungicidal dual-activity, focusing on membrane disruption mechanisms.[4] [Link]

  • Pyrazolopyrimidine: A Privileged Scaffold in Drug Discovery. Source: Mini-Reviews in Medicinal Chemistry. Provides the foundational theory on bioisosterism with purines, applicable to both pharma and agro-research. [Link]

  • Synthesis of Pyrazolo[1,5-a]pyrimidines under Mild Conditions. Source: ResearchGate / Molecules (2021). detailed protocols for microwave-assisted and regioselective synthesis. [Link]

Sources

Application Notes and Protocols: Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Emergence of a Versatile Heterocyclic Building Block

Pyrazolo[1,em]-a[/em]pyrimidine derivatives are a significant class of N-heterocyclic compounds that have garnered substantial interest in medicinal chemistry for their diverse biological activities.[1][2] More recently, their unique photophysical properties have brought them into the spotlight of material science.[3][4] The fused, rigid, and planar structure of the pyrazolo[1,em]-a[/em]pyrimidine core provides a robust scaffold for the design of novel functional materials.

This document focuses specifically on Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid , a key derivative that offers a versatile handle for a variety of chemical modifications through its carboxylic acid functionality. This allows for its incorporation into a wide range of materials, including polymers, coatings, and advanced optoelectronic device components.[5] Its unique electronic and structural properties make it a compelling candidate for applications in organic electronics, sensing, and luminescent materials.

Core Molecular Structure and Properties

IUPAC Name: this compound CAS Number: 25940-35-6 Molecular Formula: C₇H₅N₃O₂ Molecular Weight: 163.13 g/mol

PropertyValue
AppearanceLight brown to light yellow solid
Melting Point275-280 °C
SolubilitySoluble in polar organic solvents

Application I: Building Block for Hole-Transporting Materials in Perovskite Solar Cells

The pyrazolo[1,5-a]pyrimidine core, with its electron-deficient nature, serves as an excellent acceptor unit in donor-π-acceptor (D-π-A) type molecules. This makes this compound a valuable precursor for the synthesis of hole-transporting materials (HTMs) used in perovskite solar cells (PSCs). The carboxylic acid group can be readily converted into other functional groups, such as esters or amides, to tune the electronic properties and facilitate the synthesis of more complex D-π-A structures.

Causality Behind Experimental Choices:

The design of efficient HTMs for PSCs requires careful tuning of the highest occupied molecular orbital (HOMO) energy level to ensure efficient hole extraction from the perovskite layer. The rigid and planar structure of the pyrazolo[1,5-a]pyrimidine core allows for effective π-π stacking, which can enhance charge mobility. By functionalizing this core at the 3-position, the electronic properties of the resulting molecule can be precisely controlled.

Experimental Workflow: From Carboxylic Acid to HTM

The following diagram illustrates a generalized synthetic pathway for developing a D-π-A type HTM starting from this compound.

G A Pyrazolo[1,5-a]pyrimidine- 3-carboxylic acid B Activation of Carboxylic Acid (e.g., Acyl Chloride Formation) A->B SOCl₂ or (COCl)₂ C Esterification or Amidation with Donor-π Moiety B->C Donor-π-OH or Donor-π-NH₂ D Final D-π-A HTM C->D Purification

Caption: Synthetic workflow for HTM synthesis.

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine-based HTM Precursor (Esterification)

This protocol describes a general method for the esterification of this compound with a hypothetical donor-π alcohol, a key step in the synthesis of a D-π-A type HTM.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Donor-π alcohol (e.g., a triphenylamine derivative with a hydroxyl group)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend this compound (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride.

  • Esterification:

    • In a separate flask under an inert atmosphere, dissolve the donor-π alcohol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Dissolve the crude pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride in anhydrous DCM and add it dropwise to the alcohol solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, wash the organic layer with a saturated aqueous solution of NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Self-Validation:

  • The formation of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • The purity of the final compound should be assessed by HPLC.

Application II: Precursor for Luminescent Materials and Fluorophores

Pyrazolo[1,5-a]pyrimidine derivatives are known to exhibit interesting photophysical properties, including fluorescence.[6] The emission characteristics can be tuned by introducing electron-donating or electron-withdrawing groups onto the heterocyclic core. The carboxylic acid group at the 3-position of this compound provides a convenient point of attachment for various functionalities to modulate the fluorescence properties.

Protocol 2: Synthesis of a Fluorescent Amide Derivative

This protocol outlines the synthesis of an amide derivative of this compound, which can be screened for its fluorescent properties.

Materials:

  • This compound

  • A primary or secondary amine (e.g., aniline, morpholine)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Amide Coupling:

    • In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as COMU (1.2 eq) or PyBOP (1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure amide.

Characterization of Photophysical Properties:

  • UV-Vis Spectroscopy: To determine the absorption spectrum and molar extinction coefficient.

  • Fluorescence Spectroscopy: To measure the emission spectrum, quantum yield, and Stokes shift.

Data Presentation: Photophysical Properties of Hypothetical Derivatives
DerivativeAmine MoietyAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
1 Aniline3504500.45
2 Morpholine3404300.30
3 N,N-Dimethylaniline3804900.65

Application III: Ligand for Luminescent Metal Complexes and MOFs

The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring system and the oxygen atoms of the carboxylic acid group make this compound an excellent candidate as a ligand for the synthesis of coordination complexes and metal-organic frameworks (MOFs). These materials can exhibit interesting luminescent, magnetic, or catalytic properties.

Logical Relationship: Ligand to Functional Material

G A Pyrazolo[1,5-a]pyrimidine- 3-carboxylic acid (Ligand) C Solvothermal Synthesis A->C B Metal Salt (e.g., Zn(NO₃)₂, Cu(OAc)₂) B->C D Luminescent MOF or Coordination Complex C->D

Caption: Formation of a MOF from the ligand.

Protocol 3: General Procedure for Solvothermal Synthesis of a MOF

This protocol provides a general guideline for the synthesis of a MOF using this compound as the organic linker.

Materials:

  • This compound

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate monohydrate)

  • A high-boiling point solvent (e.g., DMF, DEF, DMA)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of the Reaction Mixture:

    • In a glass vial, dissolve this compound and the metal salt in the chosen solvent. The molar ratio of ligand to metal will need to be optimized for each specific system.

    • The solution may be sonicated to ensure complete dissolution.

  • Solvothermal Reaction:

    • Transfer the solution to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven.

    • Heat the autoclave to a specific temperature (typically between 80-180 °C) for a period of 24-72 hours.

    • Allow the autoclave to cool slowly to room temperature.

  • Isolation and Activation of the MOF:

    • Crystals of the MOF should have formed. Carefully collect the crystals by decantation or filtration.

    • Wash the crystals with fresh solvent to remove any unreacted starting materials.

    • The synthesized MOF may need to be activated by solvent exchange and/or heating under vacuum to remove solvent molecules from the pores.

Characterization:

  • Single-crystal X-ray diffraction (SC-XRD): To determine the crystal structure.

  • Powder X-ray diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric analysis (TGA): To assess the thermal stability.

  • Gas sorption analysis: To determine the porosity and surface area.

  • Luminescence spectroscopy: To investigate the photoluminescent properties.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]

  • Synthesis of 7-(3-Pyridyl)this compound. PrepChem.com. [Link]

  • D-π-A-Type Pyrazolo[1,5-a]pyrimidine-Based Hole-Transporting Materials for Perovskite Solar Cells: Effect of the Functionalization Position. National Institutes of Health. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Institutes of Health. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. [Link]

Sources

Synthetic Routes to Functionalized Pyrazolo[1,5-a]pyrimidines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities and intriguing photophysical properties.[1][2] Its rigid, planar structure provides a unique framework for the development of novel therapeutic agents, including protein kinase inhibitors for cancer therapy.[3][4] This guide provides an in-depth exploration of the primary synthetic strategies for accessing functionalized pyrazolo[1,5-a]pyrimidines, complete with detailed experimental protocols, mechanistic insights, and comparative data to aid researchers in drug discovery and development.

I. The Workhorse: Cyclocondensation of 3-Aminopyrazoles with 1,3-Biselectrophiles

The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-biselectrophilic species.[2][5] This approach offers a high degree of flexibility, allowing for the introduction of a wide range of substituents at various positions on the final heterocyclic system.

A. Mechanism of Cyclocondensation

The reaction typically proceeds through an initial nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto one of the electrophilic centers of the 1,3-dicarbonyl compound (or its equivalent). This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole ring attacks the remaining electrophilic center, leading to the formation of the pyrimidine ring after dehydration. The regioselectivity of the reaction can often be controlled by the nature of the substituents on both the aminopyrazole and the biselectrophile, as well as the reaction conditions.

Diagram 1: General Mechanism of Cyclocondensation

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminopyrazole 3-Aminopyrazole (Nucleophile) intermediate1 Initial Adduct aminopyrazole->intermediate1 Nucleophilic Attack dielectrophile 1,3-Dicarbonyl (Electrophile) dielectrophile->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazolo[1,5-a]pyrimidine intermediate2->product Dehydration

Caption: Mechanism of pyrazolo[1,5-a]pyrimidine formation.

B. Protocol 1: Classical Synthesis using Acetylacetone

This protocol describes a straightforward and widely used method for the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidines.

Materials:

  • Substituted 3-amino-1H-pyrazole (1.0 equiv)

  • Acetylacetone (1.0 equiv)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 3-amino-1H-pyrazole (0.01 mol) in glacial acetic acid (20 mL).[6]

  • Add acetylacetone (0.01 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry thoroughly.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the desired N-aryl-2-[(4-methoxyphenyl)amino]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide.[6]

Expert Insight: The use of glacial acetic acid as both a solvent and a catalyst is common in these condensations. It facilitates the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. For less reactive substrates, microwave irradiation can significantly reduce reaction times and improve yields.[3]

Reactant 1 (Aminopyrazole)Reactant 2 (1,3-Dicarbonyl)ConditionsYield (%)Reference
5-amino-N-aryl-1H-pyrazolesAcetylacetoneGlacial Acetic Acid, Reflux, 6h-[6]
3-amino-1H-pyrazole2-acetylcyclopentanone-Good[3]
5-aminopyrazoles1,3-diketones/keto estersH2SO4, Acetic Acid87-95[7]

II. Efficiency in a Single Step: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single synthetic operation.[2] For pyrazolo[1,5-a]pyrimidines, MCRs typically involve the reaction of a 3-aminopyrazole, an aldehyde, and an active methylene compound.[3]

A. Protocol 2: Three-Component Synthesis of Highly Functionalized Pyrazolo[1,5-a]pyrimidines

This protocol details a one-pot synthesis of 7-amino-6-cyano-pyrazolo[1,5-a]pyrimidines.

Materials:

  • Substituted 3-amino-1H-pyrazole (1.0 equiv)

  • 2-(4-methoxybenzylidene)malononitrile (1.0 equiv)

  • Triethylamine (catalytic amount)

  • Absolute Ethanol

Procedure:

  • To a solution of the substituted 3-amino-1H-pyrazole (0.01 mol) in absolute ethanol (30 mL), add 2-(4-methoxybenzylidene)malononitrile (0.01 mol).[6]

  • Add a catalytic amount of triethylamine (approximately 4 drops) to the mixture.

  • Reflux the reaction mixture for 6 hours.

  • After cooling, concentrate the solvent under reduced pressure.

  • Collect the resulting solid and recrystallize from ethanol to yield the pure 7-amino-N-aryl-6-cyano-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide.[6]

Expert Insight: The choice of the active methylene compound is crucial for the final substitution pattern. Malononitrile and ethyl cyanoacetate are commonly used, leading to the introduction of amino and cyano or ester functionalities, respectively. Metal catalysts, such as Rhodium complexes, can also be employed to facilitate multicomponent reactions with a broader substrate scope.[2]

Diagram 2: Multicomponent Reaction Workflow

G cluster_reactants Reactants aminopyrazole 3-Aminopyrazole one_pot One-Pot Reaction (e.g., Reflux in Ethanol with catalytic base) aminopyrazole->one_pot aldehyde Aldehyde aldehyde->one_pot active_methylene Active Methylene Compound active_methylene->one_pot product Functionalized Pyrazolo[1,5-a]pyrimidine one_pot->product

Caption: One-pot multicomponent synthesis.

III. Expanding Chemical Space: Post-Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the late-stage functionalization of the pyrazolo[1,5-a]pyrimidine core, enabling the introduction of aryl, heteroaryl, and other functionalities.[4] The Suzuki-Miyaura coupling is particularly prevalent for this purpose.[8]

A. Protocol 3: Suzuki-Miyaura Coupling of a 3-Bromo-pyrazolo[1,5-a]pyrimidine

This protocol provides a general method for the arylation of a pre-functionalized pyrazolo[1,5-a]pyrimidine.

Materials:

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 equiv)

  • XPhosPdG2 (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water mixture

Procedure:

  • In a microwave vial, combine the 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, the corresponding boronic acid, XPhosPdG2, XPhos, and K₂CO₃.

  • Add a degassed mixture of 1,4-dioxane and water.

  • Seal the vial and heat the mixture in a microwave reactor. Optimized conditions may involve heating to 110 °C for a specified time (e.g., 40 minutes).[9]

  • Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C3-arylated pyrazolo[1,5-a]pyrimidine.

Expert Insight: The choice of palladium catalyst and ligand is critical for the success of the coupling reaction. For challenging substrates, using advanced catalysts like XPhosPdG2 can prevent side reactions such as debromination.[8] Furthermore, sequential cross-coupling reactions at different positions (e.g., C3 and C5) can be achieved by first activating the C-O bond of a pyrimidinone with a reagent like PyBroP, followed by a standard Suzuki coupling.[8]

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
3-bromo pyrazolo[1,5-a]pyrimidin-5-onep-methoxyphenylboronic acidXPhosPdG2/XPhosMicrowave, 110 °C-[8]
3-halogeno pyrazolo[1,5-a]pyrimidin-5-ones-XPhosPdG3/XPhosTHF, 80 °C, 16h3-41[9]

IV. Conclusion

The synthetic versatility of the pyrazolo[1,5-a]pyrimidine scaffold makes it a highly attractive target in modern drug discovery. The classical cyclocondensation approach remains a robust and reliable method for the construction of the core, while multicomponent reactions offer an elegant and efficient alternative for generating molecular diversity. Furthermore, post-functionalization strategies, particularly palladium-catalyzed cross-coupling reactions, provide a powerful means to fine-tune the physicochemical and pharmacological properties of these compounds. By understanding the nuances of these synthetic routes and carefully selecting the appropriate methodology, researchers can effectively access a wide array of functionalized pyrazolo[1,5-a]pyrimidines for the development of next-generation therapeutics.

V. References

  • Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]

  • Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

  • (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • (2021). Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed. [Link]

  • (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • (2017). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PMC. [Link]

  • (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1243-1249. [Link]

  • (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. ResearchGate. [Link]

  • (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]

  • (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(33), 6296-6300. [Link]

  • (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]

  • (2012). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]

  • (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][10]triazine and Imidazo[2,1-c][1][2][10]triazine. ResearchGate. [Link]

  • (2024). One‐pot Microwave‐assisted Synthesis of Pyrazolopyrimidines from 5‐Amino‐4‐thiocyanato‐pyrazoles with Vilsmeier Reagent. ResearchGate. [Link]

  • (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • (2021). Synthesis of 3-halo pyrazolo[1,5-a]pyrimidin-5-ones 4a and 4b. ResearchGate. [Link]

  • (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. RSC Advances, 11(3), 1287-1302. [Link]

  • (2017). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Pyrazolopyrimidine Derivative Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyrimidine derivatives. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to address the common challenge of toxicity associated with this promising class of compounds. Our goal is to empower you with the knowledge to not only identify and characterize toxicity but also to rationally design and synthesize safer, more effective therapeutic candidates.

The pyrazolopyrimidine scaffold is a versatile and privileged structure in medicinal chemistry, known for its ability to mimic adenine and interact with a wide range of biological targets, particularly protein kinases.[1][2][3] However, as with many potent therapeutic agents, off-target effects and metabolic liabilities can lead to significant toxicity, hindering clinical translation.[1][4][5] This guide provides a structured approach to understanding and mitigating these toxicities.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when dealing with the toxicity of pyrazolopyrimidine derivatives.

Q1: My pyrazolopyrimidine derivative shows excellent on-target potency but is highly cytotoxic in preliminary screens. What are the likely causes?

A1: High cytotoxicity despite potent on-target activity often points to off-target effects or non-specific toxicity.[4] Pyrazolopyrimidine derivatives, particularly kinase inhibitors, can interact with multiple kinases due to conserved ATP-binding sites.[1] This lack of selectivity can lead to the inhibition of essential cellular kinases, resulting in broad cytotoxicity.[1][6] Another possibility is metabolic activation, where the compound is converted into a reactive metabolite that can damage cellular components.[7]

Q2: What are the first experimental steps I should take to investigate the observed toxicity?

A2: A tiered approach is recommended. Start with in vitro assays to confirm the cytotoxicity and begin to understand the mechanism. A good starting point is to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) on a panel of cancerous and non-cancerous cell lines to determine the therapeutic window.[8][9] Subsequently, you can perform broader kinase profiling to identify potential off-target interactions.[6] If metabolic activation is suspected, in vitro metabolism studies using liver microsomes can provide initial clues.[7]

Q3: How can I rationally modify the structure of my pyrazolopyrimidine derivative to reduce its toxicity?

A3: Structure-activity relationship (SAR) studies are key to rationally designing less toxic analogs.[10][11][12] Modifications at different positions of the pyrazolopyrimidine core can significantly impact selectivity and metabolic stability.[13][14] For instance, altering substituents on the pyrazole or pyrimidine ring can modulate interactions with the kinase hinge region and explore unique pockets, thereby enhancing selectivity.[1] Bioisosteric replacement is another powerful strategy to improve physicochemical properties and reduce metabolic liabilities.[15][16]

Troubleshooting Guides: From Problem to Solution

This section provides more detailed, scenario-based troubleshooting advice for specific issues encountered during your experiments.

Scenario 1: High In Vitro Cytotoxicity Across Multiple Cell Lines

Problem: Your lead pyrazolopyrimidine compound exhibits low nanomolar IC50 values against your target kinase but also shows potent cytotoxicity (IC50 < 1 µM) in various cell lines, including non-cancerous ones.

Causality: This profile strongly suggests off-target kinase inhibition. Many kinases share structural similarities in their ATP-binding pockets, and your compound may be inhibiting kinases crucial for normal cell survival.[1][4]

Troubleshooting Workflow:

A Problem: High In Vitro Cytotoxicity B Step 1: Broad Kinase Profiling (e.g., Eurofins DiscoverX, Reaction Biology) A->B C Identify Off-Target Hits B->C D Step 2: SAR Exploration for Selectivity - Modify substituents pointing towards solvent-exposed regions. - Introduce bulky groups to prevent binding to smaller kinase pockets. C->D E Synthesize Analogs D->E F Step 3: Comparative Cytotoxicity Assays - Test new analogs against a panel of cell lines. - Compare on-target vs. off-target activity. E->F G Outcome: Improved Therapeutic Window F->G

Caption: Workflow for addressing high in vitro cytotoxicity.

Experimental Protocol: Broad Kinase Profiling

  • Compound Submission: Prepare your pyrazolopyrimidine derivative at a stock concentration of 10 mM in 100% DMSO. Submit the compound to a commercial kinase profiling service.

  • Assay Format: Opt for a competition binding assay (e.g., KINOMEscan™) or an enzymatic assay panel that covers a broad range of the human kinome.

  • Data Analysis: Analyze the results to identify kinases that are significantly inhibited at a relevant concentration (e.g., 1 µM). Pay close attention to kinases known to be involved in essential cellular processes.

  • SAR Correlation: Correlate the off-target hits with the structural features of your compound to guide the next round of synthesis.

Scenario 2: In Vivo Toxicity Observed at Doses Below Efficacious Levels

Problem: Your pyrazolopyrimidine derivative shows promising in vitro activity and selectivity, but in vivo studies in rodent models reveal toxicity (e.g., weight loss, organ damage) at doses required for tumor growth inhibition.

Causality: This discrepancy between in vitro and in vivo results can be due to several factors, including poor pharmacokinetic properties (e.g., low solubility, rapid metabolism leading to toxic metabolites), or inhibition of in vivo-specific targets not captured by in vitro screens.[8][17]

Troubleshooting Workflow:

A Problem: In Vivo Toxicity B Step 1: In Vitro ADME Profiling - Microsomal stability assay. - Solubility assessment. - CYP inhibition panel. A->B C Identify Metabolic Liabilities B->C D Step 2: Bioisosteric Replacement - Replace metabolically labile groups (e.g., unsubstituted phenyl rings) with more stable moieties (e.g., pyridyl, cyclopropyl). C->D E Synthesize Analogs D->E F Step 3: In Vivo PK/PD and Toxicity Studies - Assess pharmacokinetics and target engagement of new analogs. - Conduct a short-term in vivo toxicity study. E->F G Outcome: Improved In Vivo Safety Profile F->G cluster_0 MAPK Pathway cluster_1 PI3K/AKT/mTOR Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Compound Pyrazolopyrimidine Derivative TargetKinase On-Target Kinase Compound->TargetKinase OffTargetKinase Off-Target Kinase Compound->OffTargetKinase TargetKinase->Proliferation Inhibition OffTargetKinase->Survival Unintended Inhibition

Caption: On-target vs. off-target effects on key signaling pathways.

By systematically applying the principles and protocols outlined in this guide, you can enhance your understanding of the toxicological profile of your pyrazolopyrimidine derivatives and accelerate the development of safer, more effective therapies.

References

  • A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(9), 991-1004. Retrieved from [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). Molecules, 27(19), 6649. Retrieved from [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2022). Pharmaceuticals, 15(7), 803. Retrieved from [Link]

  • Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. (2019). Bioorganic Chemistry, 84, 493-504. Retrieved from [Link]

  • Structure-activity relationships observed on screening a series of pyrazolopyrimidines against experimental neoplasms. (1957). Cancer Research, 17(6), 579-596. Retrieved from [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (2021). Arabian Journal of Chemistry, 14(3), 102992. Retrieved from [Link]

  • Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. (n.d.). Retrieved from [Link]

  • Some selected models of pyrazolopyrimidine derivatives possessing antiinflammatory activity. (2013). Scientia Pharmaceutica, 81(2), 393-422. Retrieved from [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved from [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2018). Science Translational Medicine, 10(453), eaar7858. Retrieved from [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (2022). Biomedicine & Pharmacotherapy, 156, 113948. Retrieved from [Link]

  • A Comprehensive Review of Designing and Synthetic Aspects of Pyrazolopyrimidine Derivatives as Anticancer Agents. (2026). Current Medicinal Chemistry. Retrieved from [Link]

  • Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. (2021). Frontiers in Pharmacology, 12, 769165. Retrieved from [Link]

  • Ulcerogenic Activity in Pyrazolopyrimidine Derivatives in Lab and It's in Silico Toxicity: An Update on Novel Research. (2021). Turkish Online Journal of Qualitative Inquiry, 12(6). Retrieved from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Advances, 14(2), 1017-1033. Retrieved from [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (2023). Scientific Reports, 13(1), 1845. Retrieved from [Link]

  • Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. (2019). Bioorganic Chemistry, 86, 443-455. Retrieved from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2023). Semantic Scholar. Retrieved from [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). Molecules, 27(19), 6649. Retrieved from [Link]

  • Patel, M., et al. (2026). International Journal of Pharmaceutical Sciences, 4(2), 1238-1254. Retrieved from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(21), 6489. Retrieved from [Link]

  • New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. (2020). Bioorganic Chemistry, 100, 103944. Retrieved from [Link]

  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. (2020). ACS Infectious Diseases, 6(9), 2446-2461. Retrieved from [Link]

  • The chemistry of pyrazolopyrimidines and their applications. (2014). Organic Chemistry: An Indian Journal, 10(6), 225-247. Retrieved from [Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. (2023). Pharmaceuticals, 16(3), 405. Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry, 15(1), 35-56. Retrieved from [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. Retrieved from [Link]

  • Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. (2022). Current Organic Chemistry, 26(14), 1335-1351. Retrieved from [Link]

  • Assessing how in vitro assay types predict in vivo toxicology data. (2021). Toxicology, 456, 152787. Retrieved from [Link]

  • Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent. (2010). Bioorganic & Medicinal Chemistry Letters, 20(4), 1440-1444. Retrieved from [Link]

  • 1.6: Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. (2021). Molecules, 26(16), 4775. Retrieved from [Link]

Sources

Technical Support Center: Metabolic Stability of Pyrazolopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-MET-STAB-001 Assigned Specialist: Senior Application Scientist, DMPK Division[1]

Executive Summary: The Pyrazolopyrimidine Paradox

Pyrazolopyrimidine scaffolds (e.g., Ibrutinib analogs, various kinase inhibitors) are privileged structures in drug discovery due to their ATP-mimetic properties. However, they frequently suffer from a specific metabolic liability: rapid oxidative clearance that correlates poorly with standard microsomal stability data.

This guide addresses the three most common failure modes for this chemotype:

  • The "AO Blind Spot": High in vivo clearance despite stable microsome data (Aldehyde Oxidase liability).

  • Solubility-Driven Artifacts: False negatives in stability assays due to "crash-out."

  • Regioselective Oxidation: The need for precise blocking of the C5/C7 positions.

Diagnostic Workflow: Why is my compound unstable?

Before modifying the chemistry, you must diagnose the clearance mechanism. Pyrazolopyrimidines are susceptible to both Cytochrome P450 (CYP) and cytosolic Aldehyde Oxidase (AO).

Workflow Diagram: Metabolic Triage

MetabolicTriage Start START: High In Vivo Clearance Microsomes Step 1: Test in Liver Microsomes (NADPH added) Start->Microsomes MicroResult Is it stable in Microsomes? Microsomes->MicroResult CYP_Driven Mechanism: CYP-Mediated Action: Phenotyping (Chem. Inhibition) MicroResult->CYP_Driven No (Unstable) Step2 Step 2: Test in S9 Fraction or Cytosol (No NADPH, + AO Inhibitor) MicroResult->Step2 Yes (Stable) AO_Result Stable with Hydralazine? Step2->AO_Result AO_Driven Mechanism: Aldehyde Oxidase (AO) Action: Block C5/C7 Positions AO_Result->AO_Driven Yes Unknown Mechanism: Phase II / Extra-hepatic Action: Hepatocyte Assay AO_Result->Unknown No

Caption: Diagnostic decision tree to distinguish between CYP450-mediated clearance and Cytosolic Aldehyde Oxidase (AO) clearance.

Troubleshooting Guide: The Aldehyde Oxidase (AO) Liability

The Issue: You observe low clearance in Human Liver Microsomes (HLM) (


) but high clearance in hepatocytes or in vivo.

The Mechanism: Pyrazolopyrimidines are electron-deficient heterocycles. While CYPs oxidize electron-rich sites, Aldehyde Oxidase (AO) attacks electron-deficient carbons nucleophilically (via a hydroxyl group from the molybdenum cofactor).

  • Critical Gap: Microsomes are prepared by centrifugation that removes the cytosol. Microsomes contain NO Aldehyde Oxidase. If you rely solely on microsomes, you will miss this pathway entirely [1, 4].

Protocol: The "Cytosol Spike" Validation To confirm AO metabolism, perform a comparative stability assay using Liver Cytosol or S9 fraction (which contains both microsomes and cytosol).

ComponentCondition A (Control)Condition B (AO Check)Condition C (Inhibition)
Enzyme Source Human Liver Cytosol (1 mg/mL)Human Liver Cytosol (1 mg/mL)Human Liver Cytosol (1 mg/mL)
Cofactor None (AO needs no cofactor)NoneNone
Inhibitor NoneNoneHydralazine (25 µM)
Substrate Phthalazine (Positive Ctrl) Test Compound (1 µM) Test Compound (1 µM)
Interpretation Rapid clearance confirms active AO.Rapid clearance = AO Liability.Stability recovery = Confirmed AO.

Expert Insight:

"Hydralazine is a specific inhibitor of AO. If your compound stabilizes in the presence of Hydralazine in S9/Cytosol, you have a definitive AO liability. Do not use Raloxifene here (it inhibits AO and other enzymes); Hydralazine is the gold standard for phenotyping." [17]

Troubleshooting Guide: Solubility & "Crash-Out"

The Issue: Low recovery at Time=0 (


) or erratic half-life data. Pyrazolopyrimidines are planar and prone to 

-

stacking, leading to poor aqueous solubility.

The Mechanism: If a compound precipitates in the phosphate buffer, the enzyme cannot access it. This mimics "stability" (the concentration in solution doesn't change because it's already crashed out) or "high clearance" (if the precipitate is spun down and removed before analysis).

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Low

Recovery (<80%)
Non-specific binding (NSB) to plastic or precipitation.1. Add 0.05% BSA to incubation buffer (reduces NSB).2. Pre-warm buffer to 37°C before spiking.
Flat Stability Profile (No loss) Compound precipitated; enzymes inactive on solid.Check kinetic solubility.[2][3] If

, use the Co-solvent Method (spike into buffer containing 20% plasma or surfactants). [9]
High Variation between replicates Micro-precipitation.Switch from DMSO stock to 1:1 DMSO:Water stock to prevent "shock" precipitation upon spiking.

Medicinal Chemistry Strategies (SAR)

Once the mechanism is identified, use these structural modifications to improve stability.

Strategy A: Blocking AO Metabolism (The "Soft Spot")

AO prefers the carbon atom between two nitrogens or adjacent to a nitrogen in the pyrimidine ring.

  • Target: C5 or C7 position (depending on ring fusion numbering).

  • Modification: Introduce a small alkyl group (Methyl) or a blocking group (Amino, Cyclopropyl) at the vulnerable carbon.

  • Example: In CDPK1 inhibitors, replacing a hydrogen with a cyclopropyl or trifluoromethyl group at the pyridine/pyrimidine interface significantly reduced AO clearance [4].

Strategy B: Reducing CYP Oxidation
  • Target: Electron-rich aromatic rings appended to the scaffold.

  • Modification: Replace phenyl rings with pyridyl rings (Scaffold Hopping). This lowers the HOMO energy, making the ring less susceptible to CYP-mediated radical abstraction [7].

  • Modification: Fluorination of metabolic hotspots (e.g., benzylic positions).

Visualizing the SAR Logic

SAR_Logic Core Pyrazolopyrimidine Core Liability1 AO Attack (Nucleophilic) Target: Electron-deficient C Core->Liability1 Liability2 CYP Attack (Electrophilic) Target: Phenyl/Alkyl chains Core->Liability2 Fix1 Steric Block: Methyl/Cyclopropyl Electronic: Amino group (e- donor) Liability1->Fix1 Fix2 Scaffold Hop: Phenyl -> Pyridine Block: Fluorination Liability2->Fix2

Caption: Structure-Activity Relationship (SAR) strategies to mitigate specific metabolic liabilities.

Frequently Asked Questions (FAQs)

Q: Why do I see species differences between Mouse and Human microsomes? A: This is classic for pyrazolopyrimidines. Rodents (especially mice) have high AO activity, but the isoform specificity differs from humans. Furthermore, human AO activity is generally lower than in rats/mice. If your compound is stable in Human S9 but unstable in Mouse S9, it may still be a viable drug candidate. Always verify with Human Cytosol/S9 early [4, 19].

Q: Can I use hepatocytes to screen for everything at once? A: Yes, hepatocytes contain CYPs, AO, and Phase II enzymes (UGTs). However, they are expensive for primary screening.

  • Recommendation: Use Microsomes + Cytosol (with Hydralazine) for high-throughput SAR cycles. Use Hepatocytes for late-stage validation to catch Phase II glucuronidation, which is also common for pyrazolopyrimidines [12].

Q: My compound has a half-life of <10 mins. Is it salvageable? A: If the clearance is flow-limited (approaching hepatic blood flow), you likely need a scaffold change. However, if it's AO-mediated, a single methyl group at the C5/C7 position can sometimes flip the half-life from 10 mins to >60 mins by sterically hindering the enzyme approach [14].

References

  • BenchChem. (2025).[2][4] Technical Support Center: Enhancing Metabolic Stability of Pyrimidine-Based Compounds.Link[2]

  • Hamelil, O., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Link

  • Loughney, J., et al. (2020). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis.[5] Journal of Medicinal Chemistry.[6] Link

  • Johnson, S.M., et al. (2019). Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. Nature Communications. Link

  • Di Stefano, G., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC. Link

  • Pryde, D.C., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[7] Journal of Medicinal Chemistry.[6] Link

  • Slavsky, M. (2016). Assay Development of High Content Metabolic Stability and Aldehyde Oxidase Benchmarking Tool for Drug Discovery. AstraZeneca DMPK.[1] Link

  • Di, L., et al. (2006). High throughput microsomal stability assay for insoluble compounds. Chemical & Pharmaceutical Bulletin. Link

  • Bibby, R.A., et al. (2012). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO).[8] Bioorganic & Medicinal Chemistry Letters. Link

  • Foti, R.S., et al. (2016). Cytochrome P450 and Non–Cytochrome P450 Oxidative Metabolism: Contributions to the Pharmacokinetics, Safety, and Efficacy of Xenobiotics.[9] Drug Metabolism and Disposition.[6][10] Link

  • Chen, X., et al. (2021).[9] Non-cytochrome P450 enzymes involved in the oxidative metabolism of xenobiotics.[9] Pharmacology & Therapeutics.[9] Link

Sources

"improving crystal packing of pyrazolopyrimidine compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Optimization of Crystal Packing & Solubility Profiles

Welcome to the Technical Support Hub

You are likely here because your pyrazolopyrimidine derivative—likely a kinase inhibitor candidate—is failing to crystallize as a stable anhydrous form. This scaffold is notorious for two contradictory behaviors:

  • High Lattice Energy: The planar fused-ring system promotes strong

    
    -
    
    
    
    stacking and N-H...N dimerization, often leading to insolubility.
  • Solvate Formation: The basic nitrogens (N5/N7 positions) act as aggressive hydrogen bond acceptors, trapping water or solvent in channel solvates.

This guide moves beyond basic "trial and error" to mechanistic crystal engineering.

Module 1: The "Oiling Out" Crisis (Liquid-Liquid Phase Separation)

The Issue: Instead of nucleating, your compound separates as a dense oil droplet upon cooling.[1][2] The Cause: This is a thermodynamic event called Liquid-Liquid Phase Separation (LLPS).[3] It occurs when the amorphous/liquid phase is more stable than the solution phase but kinetically accessible before the crystalline phase. For pyrazolopyrimidines, this is often driven by conformational flexibility of side chains (e.g., piperidine/piperazine tails) or trace impurities acting as plasticizers.

Troubleshooting Protocol: The "Oiling Out" Rescue Loop

Do not simply add more solvent. That often pushes the system further into the metastable zone without triggering nucleation.

Step-by-Step Methodology:

  • Determine

    
    :  Re-heat the mixture until the oil redissolves. Note this temperature (
    
    
    
    ).
  • The "Hold" Strategy: Cool the solution to

    
    . The solution should be clear.
    
  • Seed Loading: Add 0.5–1.0 wt% of seed crystals (even if low purity) at this elevated temperature.

  • Isothermal Aging: Hold at this temperature for 2–4 hours. You need the seeds to grow surface area to compete with the oil phase.

  • Slow Cooling: Cool at a rate of 0.1°C/min. If oil reappears, heat back to the hold temperature and repeat.

Visualization: Phase Separation Rescue Workflow

OilingOutRescue Start Observation: Solution Oils Out CheckPurity Check Purity (HPLC) Is Impurity > 5%? Start->CheckPurity Purify Must Purify (Column/Prep-HPLC) Impurities suppress Tm CheckPurity->Purify Yes Det_Toil Determine T_oil (Re-heat until clear) CheckPurity->Det_Toil No (<5%) Hold Hold at T_oil + 5°C (Supersaturated but Single Phase) Det_Toil->Hold Seed Add Seeds (0.5 wt%) Provide Nucleation Surface Hold->Seed Age Isothermal Aging (2-4 hrs) Allow Seed Growth Seed->Age Cool Slow Cool (0.1°C/min) Age->Cool Cool->Det_Toil Oils again (Recycle) Result Crystalline Suspension Cool->Result Success

Figure 1: Decision logic for rescuing a crystallization batch that has undergone Liquid-Liquid Phase Separation (LLPS).

Module 2: Modulating Crystal Packing (Polymorphs & Solvates)

The Issue: You obtain crystals, but they are solvates (unstable upon drying) or a metastable polymorph (low melting point). The Mechanism: Pyrazolopyrimidines often form centrosymmetric dimers via N-H...N hydrogen bonds [1].[4] If this interaction is unsatisfied, the lattice includes solvent molecules to fill the void. To improve packing, you must force the molecule to satisfy its own hydrogen bond donors/acceptors.

Comparative Data: Solvent Class Effects
Solvent ClassInteraction MechanismRisk ProfileRecommendation
Alcohols (MeOH, EtOH) H-bond Donor/AcceptorHigh Risk: Forms channel solvates easily with pyrazole nitrogens.Avoid as primary solvent; use as anti-solvent only.
Aprotic Polar (DMSO, DMF) Strong AcceptorCritical Risk: Difficult to remove; often forms 1:1 solvates.Use only for initial dissolution, then drown out immediately.
Esters (EtOAc, IPAc) Weak AcceptorModerate: Can promote anhydrous forms if water activity is low.Recommended for isolation.
Ethers (THF, MTBE) Weak AcceptorLow: Good for inducing precipitation, but poor for cleaning impurities.Use MTBE as an anti-solvent to drive

-stacking.
Protocol: Competitive Slurry Conversion

Use this to convert solvates to the stable anhydrous form.

  • Preparation: Suspend the solvated crystals in a non-solvating solvent (e.g., Heptane or IPAc).

  • Activity Modulation: Add 1-2% of the solvate-forming solvent (e.g., if it's a hydrate, add 1% water) to act as a "shuttle" for solubility.

  • Energy Input: Stir at 50°C for 24 hours. The thermal energy overcomes the activation barrier for the phase transition.

  • Analysis: Filter and analyze via XRPD. The stable form will have the highest density and usually the highest melting point.

Module 3: Co-crystallization Strategies

The Issue: The parent molecule is "brick dust" (insoluble) or won't crystallize due to slip planes in the lattice. The Solution: Disrupt the homomeric pyrazolopyrimidine dimer by introducing a co-former. The N5 and N7 nitrogens are excellent acceptors for carboxylic acid co-formers [2].

Protocol: Liquid-Assisted Grinding (LAG) Screen

This is the most efficient way to screen for new crystal packing motifs without using gram-quantities of material.

  • Stoichiometry: Weigh 1:1 molar ratios of API and Co-former (approx 20mg total).

  • Solvent Drop: Add catalytic solvent (5

    
    L of MeOH or Acetone). The solvent acts as a lubricant and molecular mobility enhancer.
    
  • Shear Force: Grind in a ball mill (or mortar) for 20 minutes.

  • Verification: Analyze via DSC. A unique melting point (distinct from both API and co-former) indicates a new co-crystal phase.

Visualization: Co-former Selection Logic

CoCrystalLogic Start Select Co-former Calc_pKa Calculate Delta pKa = pKa(base) - pKa(acid) Start->Calc_pKa Salt Salt Formation Likely (Ionic Interaction) Calc_pKa->Salt Delta pKa > 3 CoCrystal Co-Crystal Likely (H-Bonding) Calc_pKa->CoCrystal Delta pKa < 0 Uncertain Continuum Zone (Salt-Cocrystal Hybrid) Calc_pKa->Uncertain 0 < Delta pKa < 3 Acids Target: Dicarboxylic Acids (Fumaric, Succinic, Tartaric) CoCrystal->Acids Best Packing for Pyrazolo Uncertain->Acids

Figure 2: pKa-based logic for selecting co-formers. For pyrazolopyrimidines, dicarboxylic acids often bridge the dimers effectively.

Frequently Asked Questions (FAQ)

Q: My crystals turn yellow/pink upon filtration. Is this degradation? A: Not necessarily. Pyrazolopyrimidines exhibit conformational polymorphism . A planar conformation might be yellow (extended conjugation), while a twisted conformation might be colorless. Check HPLC purity. If purity is unchanged, you have isolated a colored polymorph [3].

Q: Why does my compound form a gel in ethanol? A: Gelling indicates a 1D-stacking motif where needles form an interlocking network, trapping solvent. This is common with the planar pyrazolopyrimidine core.

  • Fix: Apply high-shear mixing (or sonication) to break the needles, then heat-cycle to ripen them into lower-aspect-ratio prisms.

Q: Can I use water as an anti-solvent? A: Be cautious. While effective for yield, water often forces the formation of hydrates or amorphous precipitates due to extremely high supersaturation generation rates. It is better to use a milder anti-solvent like Heptane or TBME (tert-Butyl methyl ether).

References

  • Portalone, G. (2023). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[5][6] Acta Crystallographica Section E, 79(1), 1-5.

  • Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals.[7][8] Crystal Growth & Design, 11(7), 2662-2679. (Contextual grounding on co-crystal solubility mechanisms).

  • Vázquez-García, R. A., et al. (2022).[9] Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. Molecules, 27(10), 3234.

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.[1][3][10] Technical Whitepaper.

  • Chadwick, K., et al. (2012). Cocrystals: A Review of Recent Trends. CrystEngComm, 14, 2363. (General methodology for LAG screening).

Sources

Validation & Comparative

Comparative Guide: Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives vs. Established B-Raf Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

The Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold represents a privileged structural motif in modern kinase inhibitor design, distinct from the first-generation B-Raf inhibitors like Vemurafenib (pyrrolo[2,3-b]pyridine core) and Dabrafenib (thiazole core). While Vemurafenib and Dabrafenib revolutionized melanoma treatment, they suffer from limitations including poor aqueous solubility, paradoxical activation of the MAPK pathway in wild-type B-Raf cells, and rapid resistance acquisition.

The Pyrazolo[1,5-a]pyrimidine core offers a unique chemical vector. The 3-carboxylic acid position serves as a critical "handle" for derivatization, allowing chemists to project solubilizing groups or specific binding elements into the kinase solvent channel without disrupting the hinge-binding affinity of the bicyclic core. This guide objectively compares inhibitors derived from this scaffold against industry standards, highlighting their superior physicochemical profiles and tunable selectivity.

Mechanism of Action & Binding Topology

To understand the performance differential, we must analyze the binding modes.

  • Vemurafenib (Type I): Binds to the ATP-binding pocket of the active conformation. It relies on a 7-azaindole core to anchor to the hinge region (Cys532).

  • Pyrazolo[1,5-a]pyrimidine Derivatives (Type I/I.5):

    • Hinge Interaction: The N1 nitrogen of the pyrazolo[1,5-a]pyrimidine ring acts as a hydrogen bond acceptor, typically interacting with the backbone NH of Cys532.

    • The 3-Position Vector: Derivatives synthesized from the 3-carboxylic acid (e.g., via amide coupling) project substituents towards the solvent front. This is distinct from Vemurafenib, where the solubilizing tail is attached to the core via a rigid phenyl linker. The 3-position flexibility allows for improved solubility profiles while maintaining nanomolar potency.

Pathway Visualization: B-Raf Signaling & Inhibition

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (e.g., EGFR) GrowthFactor->RTK RAS RAS-GTP RTK->RAS BRAF_WT B-Raf (WT) Inactive RAS->BRAF_WT Activation MEK MEK1/2 BRAF_WT->MEK Normal Signal BRAF_V600E B-Raf (V600E) Constitutively Active BRAF_V600E->MEK Phosphorylation Inhibitor_Vem Vemurafenib (Classic) Inhibitor_Vem->BRAF_WT Paradoxical Activation risk Inhibitor_Vem->BRAF_V600E Inhibits Inhibitor_Pyrazolo Pyrazolo[1,5-a]pyrimidine Derivatives Inhibitor_Pyrazolo->BRAF_V600E Potent Inhibition + High Solubility ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: The MAPK signaling cascade highlighting the intervention points of standard vs. pyrazolo[1,5-a]pyrimidine-based inhibitors. Note the shared target (V600E) but distinct physicochemical implications.

Comparative Performance Analysis

The following data contrasts a representative optimized Pyrazolo[1,5-a]pyrimidine-3-carboxamide (Compound 17) against market standards.

Table 1: Physicochemical and Potency Profiling
FeaturePyrazolo[1,5-a]pyrimidine Derivative (Lead)Vemurafenib (Zelboraf)Dabrafenib (Tafinlar)
Core Scaffold Pyrazolo[1,5-a]pyrimidinePyrrolo[2,3-b]pyridineThiazole
B-Raf V600E IC50 (Enzymatic) 1.2 – 5.0 nM 10 – 30 nM0.6 – 0.8 nM
Cellular IC50 (A375 Melanoma) 15 – 50 nM ~200 nM~5 nM
Solubility (pH 7.4) High (>100 µM) Very Low (<1 µM)Low (<5 µM)
Ligand Efficiency (LE) 0.40 – 0.45 ~0.35~0.38
Selectivity (vs. WT) High (>50-fold)ModerateHigh
Primary Liability hERG inhibition (requires optimization)Photosensitivity, Paradoxical ActivationPyrexia (Fever)

Key Insight: The pyrazolo[1,5-a]pyrimidine scaffold provides a superior starting point for Solubility-Activity Relationship (SolAR) optimization. While Dabrafenib is slightly more potent enzymatically, the pyrazolo derivatives often exhibit better drug-like properties (solubility/permeability) earlier in the discovery phase, reducing formulation challenges.

Experimental Protocols

To validate these inhibitors in your own lab, use the following self-validating protocols.

Protocol A: HTRF® Kinase Assay (Biochemical Potency)

Purpose: Determine the IC50 of the inhibitor against recombinant B-Raf V600E.

  • Reagents:

    • Enzyme: Recombinant human B-Raf (V600E), 0.2 ng/µL.

    • Substrate: Biotinylated-MEK1 (kinase dead), 0.2 µM.

    • ATP: at Km (approx. 10 µM).

    • Detection: Streptavidin-XL665 and Anti-phospho-MEK-Europium Cryptate.

  • Workflow:

    • Step 1: Dispense 5 µL of inhibitor (serial dilution in DMSO) into a 384-well low-volume white plate.

    • Step 2: Add 2.5 µL of Enzyme mix (in kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT). Incubate 10 min.

    • Step 3: Add 2.5 µL of Substrate/ATP mix to initiate reaction.

    • Step 4: Incubate for 60 min at RT.

    • Step 5: Stop reaction with 10 µL detection buffer (containing EDTA).

    • Step 6: Read Fluorescence Resonance Energy Transfer (FRET) signals at 665 nm and 620 nm.

  • Validation:

    • Z' factor must be > 0.7.

    • Reference compound (Vemurafenib) must yield IC50 ~10-30 nM.

Protocol B: Cell Viability Assay (A375 vs. A431)

Purpose: Assess cellular potency and selectivity (V600E vs. WT).

  • Cell Lines:

    • A375: Malignant melanoma, BRAF V600E (Sensitive).

    • A431: Epidermoid carcinoma, BRAF WT (Resistant/Control).

  • Workflow:

    • Seeding: Seed 2,000 cells/well in 96-well plates. Allow attachment (24h).

    • Treatment: Treat with Pyrazolo-derivative (0.1 nM – 10 µM) for 72h.

    • Readout: Add CellTiter-Glo® (Promega) or Resazurin. Incubate 10 min. Read Luminescence/Fluorescence.

  • Data Analysis:

    • Calculate GI50 (Growth Inhibition 50%).

    • Success Criteria: The compound should inhibit A375 < 100 nM and A431 > 5 µM (Selectivity Window > 50x).

Experimental Workflow Diagram

Workflow Acid Start: Pyrazolo[1,5-a]pyrimidine- 3-carboxylic acid Synth Synthesis: Amide Coupling (C-3 Functionalization) Acid->Synth Derivatization Assay_Biochem Biochem Assay: HTRF (IC50) Synth->Assay_Biochem Screen Assay_Cell Cell Assay: A375 Viability Assay_Biochem->Assay_Cell Hit Confirmation Assay_Cell->Synth SAR Loop Lead Lead Candidate: High Potency High Solubility Assay_Cell->Lead Selection

Caption: Optimization workflow transforming the 3-carboxylic acid scaffold into a potent B-Raf inhibitor.

Conclusion

While Vemurafenib and Dabrafenib remain the clinical gold standards, the This compound scaffold offers a compelling alternative for next-generation drug discovery. Its primary advantage lies in the C-3 position , which allows for the introduction of polar, solubilizing groups that improve pharmacokinetic properties without sacrificing the nanomolar affinity driven by the bicyclic core. Researchers focusing on overcoming the solubility-limited bioavailability of traditional Type I inhibitors should prioritize this scaffold.

References
  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorg. Med. Chem. Lett. (2012).[1]

  • Non-hinge-binding pyrazolo[1,5-a]pyrimidines as potent B-Raf kinase inhibitors. Bioorg.[2] Med. Chem. Lett. (2009).[2]

  • Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor. Journal of Medicinal Chemistry (2010).

  • Dabrafenib: A Review in Unresectable or Metastatic Melanoma with BRAF V600 Mutation. Targeted Oncology (2017).

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules (2024).

Sources

Comparative Efficacy of Pyrazolopyrimidine Isomers in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Wars

In the realm of kinase inhibitor discovery, the pyrazolopyrimidine scaffold is termed "privileged" due to its inherent ability to mimic the adenine ring of ATP.[1] However, the positioning of the nitrogen atoms within this bicyclic system drastically alters binding affinity, metabolic stability, and target selectivity.

This guide objectively compares the two most dominant isomers in oncology research:

  • Pyrazolo[3,4-d]pyrimidine: A direct bioisostere of adenine, historically favored for ATP-competitive inhibition (e.g., Ibrutinib analogs).

  • Pyrazolo[1,5-a]pyrimidine: A regioisomer offering distinct vector orientations for substituents, often yielding superior selectivity profiles (e.g., Dinaciclib analogs).

Structural & Mechanistic Basis[2][3][4][5]

The efficacy of these isomers hinges on their ability to form hydrogen bonds with the "hinge region" of the kinase catalytic domain.

  • Pyrazolo[3,4-d]pyrimidine:

    • Mechanism: Functions as a rigid adenine mimic. The N1 and N2 nitrogens (and substituents at C4/N5) typically engage the hinge residues (e.g., Glu, Leu).

    • Advantage: High potency.[1][2][3] The geometry is pre-organized to fit the ATP pocket.

    • Limitation: Can suffer from promiscuity (off-target binding) due to this "universal" ATP mimicry.

  • Pyrazolo[1,5-a]pyrimidine:

    • Mechanism: The bridgehead nitrogen (N1) and the pyrimidine nitrogens create a different electronic distribution.

    • Advantage: Allows access to unique hydrophobic pockets (selectivity filter) that the [3,4-d] isomer cannot reach due to steric clashes.

    • Limitation: Synthesis can be more complex; solubility is often lower without solubilizing groups.

Visualization: Kinase Interaction Logic

The following diagram illustrates the logical flow of how these isomers disrupt oncogenic signaling.

KinaseInhibition Isomers Pyrazolopyrimidine Isomers ([3,4-d] vs [1,5-a]) ATP_Pocket ATP Binding Pocket (Kinase Domain) Isomers->ATP_Pocket Competitive Binding Hinge_Region Hinge Region H-Bonding ATP_Pocket->Hinge_Region Molecular Recognition Signal_Block Block Phosphotransfer Hinge_Region->Signal_Block Prevents ATP Hydrolysis Downstream Downstream Effectors (STAT5, ERK, AKT) Signal_Block->Downstream Inactivates Outcome Apoptosis & Cell Cycle Arrest Downstream->Outcome Therapeutic Effect

Figure 1: Mechanism of Action. Both isomers function by competitively occupying the ATP binding pocket, preventing the phosphorylation of downstream oncogenic effectors.

Comparative Efficacy Analysis

The following data aggregates findings from recent high-impact studies comparing derivatives of both isomers against key cancer targets (BTK, Src, CDK2).

Table 1: Biochemical Potency (Kinase Inhibition)

Data represents mean IC50 values from optimized leads in respective series.

Target KinasePyrazolo[3,4-d]pyrimidine (Lead)Pyrazolo[1,5-a]pyrimidine (Lead)Efficacy Verdict
BTK (B-cell malignancies)4.2 nM (Covalent binder)12.5 nM (Reversible)[3,4-d] Wins: Better geometry for Cys481 covalent bond formation [1].
Src (Solid tumors)< 1.0 nM (eCF506 analog)5-10 nM[3,4-d] Wins: Superior H-bonding network in the Src hinge [2].
CDK2/Cyclin A 45 nM~10 nM (Dinaciclib mimics)[1,5-a] Wins: Better selectivity against CDK1/5 due to side-chain vectors [3].
FLT3-ITD (AML)2.5 nM0.4 nM [1,5-a] Wins: Exceptional fit in the inactive DFG-out conformation [4].
Table 2: Cellular Efficacy (Viability IC50)

Cell lines: MCF-7 (Breast), HCT-116 (Colon), MV4-11 (Leukemia).

Cell Line[3,4-d] Isomer IC50 (µM)[1,5-a] Isomer IC50 (µM)Observation
MCF-7 2.24 ± 0.150.72 ± 0.05[1,5-a] derivatives often show higher lipophilicity and membrane permeability [5].
HCT-116 6.0 - 9.08.64Comparable efficacy; [3,4-d] slightly more potent in p53-wildtype contexts.
MV4-11 0.0150.002 [1,5-a] shows superior potency in FLT3-driven leukemia models.

Experimental Protocols (Self-Validating Systems)

To replicate these findings or validate new derivatives, use the following protocols. These are designed with internal controls to ensure data integrity.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine biochemical IC50 without radioactive waste.

  • Reagent Prep: Prepare 4x Enzyme solution, 4x Peptide Substrate (biotinylated), 4x ATP (at Km apparent), and 4x Compound dilutions in DMSO.

  • Reaction Assembly: In a 384-well plate (low volume, white), add:

    • 2.5 µL Compound (or DMSO control).

    • 2.5 µL Enzyme.

    • Incubate 15 min at RT (allows compound to bind).

    • 5.0 µL Substrate/ATP mix.

  • Execution: Incubate for 60 min at RT.

  • Detection: Add 10 µL Detection Mix (Eu-anti-phospho-antibody + APC-Streptavidin).

  • Validation Check:

    • Z-Factor: Must be > 0.5. If < 0.5, re-optimize enzyme concentration.

    • Reference: Include Staurosporine as a positive control on every plate.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Prove that cell death is due to specific kinase inhibition (e.g., Src), not general toxicity.

  • Treatment: Seed A549 or MCF-7 cells (5x10^5/well). Treat with compound at 1x, 5x, and 10x biochemical IC50 for 6 hours.

  • Lysis: Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Normalization: Perform BCA assay. Load 30 µg protein per lane.

  • Probing:

    • Primary: Anti-pSrc (Y416) and Total Src.

    • Loading Control: GAPDH or Beta-actin.

  • Causality Check:

    • Valid Result: Dose-dependent decrease in pSrc signal without loss of Total Src signal.

    • Invalid Result: Loss of both signals indicates cell lysis/degradation, not specific inhibition.

Workflow Visualization

The following diagram outlines the critical path for validating these isomers.

ExperimentalWorkflow Synthesis Synthesis (Isomer Construction) Biochem Biochemical Assay (Kinase IC50) Synthesis->Biochem Library Biochem->Synthesis SAR Feedback Cellular Cellular Assay (MTT/Viability) Biochem->Cellular Hits (<100 nM) Cellular->Synthesis Toxicity Feedback Mechanism Western Blot (Pathway Validation) Cellular->Mechanism Potent (<5 µM) Decision Lead Selection Mechanism->Decision On-Target

Figure 2: Validation Workflow. A self-correcting loop where biochemical data refines synthesis, and Western Blot confirms the mechanism before final lead selection.

Conclusion & Recommendation

The Verdict:

  • Select Pyrazolo[3,4-d]pyrimidine if your target requires a compact, ATP-mimetic fit (e.g., BTK, Src) or if you are designing covalent inhibitors targeting cysteine residues in the hinge.

  • Select Pyrazolo[1,5-a]pyrimidine if you need to improve selectivity profiles against closely related kinases (e.g., CDK2 vs CDK1) or require improved metabolic stability profiles in leukemia models (FLT3).

Final Note: While [3,4-d] is the more "traditional" adenine isostere, recent data suggests [1,5-a] offers a higher ceiling for selectivity optimization in complex signaling networks.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. (2020). [Link]

  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition. PubMed. (2016).[3] [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. (2022). [Link]

  • Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry. (2021).[4] [Link]

Sources

Comparative Guide: Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives vs. Sorafenib

[1]

Executive Summary

This guide provides a technical comparison between Sorafenib , the clinical standard for hepatocellular carcinoma (HCC), and Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives , an emerging class of potent kinase inhibitors. While Sorafenib acts as a multi-kinase inhibitor (MKI) with micromolar potency, specific pyrazolo[1,5-a]pyrimidine-3-carboxylates have demonstrated nanomolar efficacy and superior selectivity profiles in preclinical models, particularly against B-Raf and VEGFR targets.

Chemical & Mechanistic Foundation
1.1 Sorafenib: The Clinical Benchmark

Sorafenib (Nexavar) is a bis-aryl urea derivative that functions as a Type II inhibitor. It stabilizes the inactive conformation (DFG-out) of kinases.

  • Primary Targets: Raf kinases (C-Raf, wild-type B-Raf, mutant B-Raf V600E), VEGFR-1/2/3, and PDGFR-

    
    .
    
  • Mechanism: By blocking the Raf/MEK/ERK signaling pathway and inhibiting angiogenesis (VEGFR), it induces apoptosis and halts proliferation.

  • Limitation: High micromolar IC

    
     values in certain resistant cell lines and off-target toxicity.
    
1.2 this compound Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold acting as a bioisostere of ATP (adenine). The 3-carboxylic acid moiety (and its ester/amide derivatives) is critical for structure-activity relationship (SAR) optimization.

  • Binding Mode: These compounds typically function as ATP-competitive inhibitors.[1] The nitrogen atoms in the pyrazolo-pyrimidine core form hydrogen bonds with the hinge region of the kinase (e.g., Glu/Leu residues).

  • The "3-Carboxylate" Advantage: Functionalization at the C-3 position (converting the acid to esters or amides) allows the molecule to extend into the hydrophobic back-pocket of the kinase, significantly enhancing potency and selectivity compared to the parent acid.

1.3 Signaling Pathway Interference

The following diagram illustrates the overlapping yet distinct inhibition points of both compounds within the MAPK and Angiogenesis pathways.

SignalingPathwayGrowthFactorGrowth Factors(VEGF, PDGF)RTKRTKs(VEGFR, PDGFR)GrowthFactor->RTKActivationRASRAS (GTP)RTK->RASBRAFB-RAF / C-RAFRAS->BRAFMEKMEK 1/2BRAF->MEKPhosphorylationERKERK 1/2MEK->ERKNucleusNucleus(Proliferation/Angiogenesis)ERK->NucleusSorafenibSORAFENIB(Multi-Kinase)Sorafenib->RTKBlocksSorafenib->BRAFBlocksPyrazoloPYRAZOLO-3-CARBOXYLATES(High Affinity B-Raf/VEGFR)Pyrazolo->RTKSelect DerivativesPyrazolo->BRAFPotent Block (<100 nM)

Figure 1: Mechanistic intervention points. Sorafenib acts broadly on RTKs and Raf, while optimized Pyrazolo derivatives often exhibit higher potency specifically against B-Raf and VEGFR.

Comparative Cytotoxicity Data

The following data summarizes the cytotoxicity (IC

Cell LineTissue OriginSorafenib IC

(µM)
Pyrazolo Derivative* IC

(µM)
Performance Delta
HepG2 Liver (HCC)4.0 – 6.0 0.05 – 0.80 10x - 100x More Potent
HCT-116 Colon5.0 – 8.0 0.09 – 0.45 High Sensitivity
MCF-7 Breast4.0 – 7.0 0.04 – 0.10 Nanomolar Potency
WI-38 Normal Fibroblast> 50.0 > 50.0 Comparable Safety

Note: "Pyrazolo Derivative" refers to high-performing 3-carboxylate/amide analogs (e.g., compounds 13g, 21c cited in recent literature). The parent 3-carboxylic acid is generally less permeable and less potent than its ester/amide derivatives.

Key Insight: While Sorafenib is effective, its micromolar potency often requires higher clinical dosing, leading to toxicity. The pyrazolo scaffold allows for the design of derivatives that achieve nanomolar (nM) efficacy, potentially reducing the required therapeutic dose.

Experimental Protocols

To objectively validate these differences, the following self-validating protocols should be used.

3.1 Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxylates

Context: The 3-carboxylic acid is the precursor. The active agent is usually synthesized via a one-pot reaction.

  • Reagents: 3-Amino-4-pyrazolecarboxylic acid (or ester) + 1,3-dicarbonyl compound (e.g., acetylacetone).

  • Condition: Reflux in ethanol/acetic acid for 3-6 hours.

  • Validation: Monitor via TLC. Product precipitates upon cooling. Recrystallize from ethanol.

  • Yield Check: Expected yield > 75%. Purity confirmed by NMR/LC-MS.

3.2 Comparative MTT Cytotoxicity Assay

Objective: Determine IC

Step-by-Step Workflow:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Compound Preparation:

    • Dissolve Sorafenib and Pyrazolo derivative in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture medium (Range: 0.01 µM to 100 µM).

    • Control: DMSO vehicle control (final concentration < 0.1%).

  • Treatment: Add 100 µL of drug solution to wells (triplicate). Incubate for 48 hours .

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

    • Discard supernatant carefully.

    • Solubilize formazan crystals with 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve (Log inhibitor vs. Normalized response) to calculate IC

    
    .
    
3.3 Apoptosis Analysis (Flow Cytometry)

Objective: Confirm if cell death is due to apoptosis (mechanism of action) or necrosis (toxicity).

  • Treatment: Treat HepG2 cells with IC

    
     concentration of Sorafenib vs. Pyrazolo derivative for 24h.
    
  • Staining: Harvest cells, wash with PBS, and resuspend in Binding Buffer.

  • Labeling: Add Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI) (stains DNA in necrotic cells).

  • Analysis:

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis.

  • Expected Result: Both compounds should show a shift to Q4/Q2. Pyrazolo derivatives often induce a sharper G2/M phase arrest compared to Sorafenib's G0/G1 arrest.

Experimental Workflow Diagram

WorkflowSynthSynthesis(3-Carboxylate Deriv.)CultureCell Culture(HepG2/HCT-116)Synth->CultureDissolve in DMSOTreatDrug Treatment(0-100 µM, 48h)Culture->TreatSeedingAssayMTT Assay(IC50 Calc)Treat->AssayViabilityFlowFlow Cytometry(Annexin V/PI)Treat->FlowMechanism

Figure 2: Integrated experimental workflow for validating cytotoxicity and mechanism of action.

Conclusion

While Sorafenib remains the regulatory standard for HCC treatment, its utility is often capped by resistance and dose-limiting toxicity (IC

This compound derivativesnanomolar potency (<100 nM)

Recommendation:

  • For Clinical Benchmarking: Use Sorafenib as the positive control.

  • For Lead Optimization: Focus on the 3-amide/ester derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, as they offer a wider therapeutic window and higher affinity for B-Raf/VEGFR targets.

References
  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (NIH/PubMed)

  • Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells. Source: Molecular Medicine Reports (NIH)

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Source: PubMed (2025)

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Source: RSC Advances

  • This compound (Product Specification). Source: Sigma-Aldrich

The Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Scaffold: A Privileged Framework for Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Understanding and Evaluating Kinase Selectivity

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge. The human kinome, with its vast and structurally related landscape, presents a significant hurdle in the development of targeted therapies, where off-target effects can lead to unforeseen toxicities and diminished efficacy. In this guide, we delve into the selectivity profile of a remarkable heterocyclic scaffold, the Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives. This chemical series has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to be tailored into highly selective inhibitors for a diverse range of kinase targets.[1][2]

This guide will provide an in-depth analysis of the kinase selectivity of various Pyrazolo[1,5-a]pyrimidine-based inhibitors, supported by experimental data from broad kinase panel screens. We will explore the structural determinants of selectivity and offer a comparative perspective against established kinase inhibitors. Furthermore, we will provide detailed experimental protocols to empower researchers to conduct their own kinase selectivity profiling studies.

The Critical Role of Kinase Selectivity in Drug Discovery

Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, they have become one of the most important classes of drug targets. However, the high degree of structural conservation within the ATP-binding site across the kinome makes achieving selectivity a formidable task. Non-selective kinase inhibitors can lead to a myriad of off-target effects, complicating clinical development and potentially causing patient harm. Therefore, a thorough understanding of a compound's selectivity profile across the entire kinome is not just advantageous, but essential for the rational design of safe and effective medicines.

The Pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptional starting point for the development of selective kinase inhibitors. Its unique chemical architecture allows for the strategic placement of various substituents that can exploit subtle differences in the topology of kinase active sites, thereby achieving remarkable target specificity.[4][5]

Visualizing the Kinase Signaling Cascade and the Impact of Inhibition

To appreciate the importance of selective inhibition, it is crucial to visualize the intricate network of kinase signaling pathways. The following diagram illustrates a simplified signaling cascade, highlighting how the inhibition of a specific kinase can modulate downstream cellular events.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Kinase_C Kinase_C Kinase_B->Kinase_C Phosphorylates Transcription_Factor Transcription_Factor Kinase_C->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Growth_Factor Growth_Factor Growth_Factor->Receptor Binds Inhibitor Selective Inhibitor Inhibitor->Kinase_B Blocks

Caption: A simplified kinase signaling cascade.

Comparative Selectivity Profiles of Pyrazolo[1,5-a]pyrimidine Derivatives

The true measure of a kinase inhibitor's utility lies in its selectivity profile. Below, we present a comparative analysis of several Pyrazolo[1,5-a]pyrimidine derivatives that have been profiled against extensive kinase panels. This data, compiled from multiple studies, showcases the remarkable diversity of targets that can be selectively engaged by this scaffold.

Case Study 1: A Highly Selective TRK Inhibitor

The Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC) are key drivers in various cancers. The Pyrazolo[1,5-a]pyrimidine scaffold has been instrumental in the development of potent and selective Trk inhibitors.[4][6]

Kinase TargetRepresentative Compound IC50 (nM)[4]Larotrectinib (Alternative) IC50 (nM)[7]
TrkA <1 5
TrkB <1 11
TrkC <1 4
Off-Target Kinase Panel (representative examples)>1000>1000

Data presented is a synthesis from cited literature and is for illustrative purposes.

The data clearly indicates that the Pyrazolo[1,5-a]pyrimidine-based compound exhibits potent, single-digit nanomolar inhibition of all three Trk family members, with exceptional selectivity against a broader panel of kinases. This high degree of selectivity is crucial for minimizing off-target side effects. The structure-activity relationship (SAR) studies reveal that the pyrazolo[1,5-a]pyrimidine core is essential for hinge-binding interactions within the kinase active site, while modifications at other positions of the scaffold are critical for achieving this remarkable selectivity.[4][5]

Case Study 2: Selective Inhibition of IRAK4

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in inflammatory signaling pathways. A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides has been identified as potent and highly selective IRAK4 inhibitors.[8]

Kinase TargetRepresentative Compound IC50 (nM)[8]
IRAK4 3.5
IRAK1>10,000
JAK2>10,000
TYK2>10,000
Broad Kinase Panel (403 kinases)No significant inhibition at 1 µM

Data from a representative compound of the series.

This example further underscores the adaptability of the Pyrazolo[1,5-a]pyrimidine scaffold. Through targeted chemical modifications, a compound with exquisite selectivity for IRAK4 over other closely related kinases was developed. This level of precision is highly desirable for the treatment of inflammatory diseases, where broad immunosuppression can be detrimental.

Case Study 3: Kinome-Wide Profiling Reveals Novel Selective Inhibitors

A comprehensive KinomeScan™ assay of a 2-(pyrazolo[1,5-a]pyrimidin-3-yl)benzothiazole derivative, RD-I-53, against a panel of 453 kinases revealed highly selective inhibition of VPS34 and the JAK1-JH2 pseudokinase domain.[9]

Kinase TargetRD-I-53 Kd (µM)[9]
VPS34 0.4
JAK1-JH2 (pseudokinase) 0.5
Other 451 KinasesWeak or no binding

This unbiased, broad-panel screening approach is invaluable for uncovering both on-target and potential off-target activities. The high selectivity of RD-I-53 for a lipid kinase (VPS34) and a pseudokinase domain highlights the scaffold's ability to be tailored for targets beyond the traditional protein kinase families.

Experimental Protocols for Kinase Selectivity Profiling

To ensure the scientific integrity of any kinase inhibitor discovery program, robust and well-validated experimental protocols are essential. Below, we provide a generalized, step-by-step methodology for in vitro kinase selectivity profiling.

Workflow for Kinase Inhibitor Selectivity Profiling

Kinase_Screening_Workflow Start Start: Compound Synthesis & Purification Compound_Prep Compound Preparation (Serial Dilution in DMSO) Start->Compound_Prep Assay_Plate Assay Plate Preparation (Dispense Compound) Compound_Prep->Assay_Plate Kinase_Reaction Kinase Reaction (Add Kinase, Substrate, ATP) Assay_Plate->Kinase_Reaction Incubation Incubation (Allow Phosphorylation) Kinase_Reaction->Incubation Detection Detection (Quantify Product Formation) Incubation->Detection Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Detection->Data_Analysis Selectivity_Profile Generate Selectivity Profile (Kinome Map) Data_Analysis->Selectivity_Profile End End: Identify Selective Inhibitors Selectivity_Profile->End

Sources

Benchmarking the Scaffold: Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Bioisostere

In the landscape of kinase inhibitor design, the Pyrazolo[1,5-a]pyrimidine (PP) scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. While the core scaffold is well-known, the 3-carboxylic acid derivatives represent a critical functional divergence.

Unlike the lipophilic parent core, the 3-carboxylic acid moiety serves two distinct, high-value functions:

  • Solubility Modulation: It introduces a polar handle to an otherwise planar, aromatic system, improving ADMET profiles.

  • Vector for Selectivity: It acts as a synthetic gateway (via amidation) to target the "solvent-exposed front" of the ATP-binding pocket, a key strategy for differentiating between homologous kinases (e.g., Trk vs. CDK).

This guide objectively assesses the novelty of these derivatives against standard purine and imidazo-fused alternatives, supported by synthesis protocols and kinase inhibition data.

Comparative Analysis: Scaffold Benchmarking

To assess novelty, we must compare the PP scaffold against its structural ancestors (Purines) and its direct competitors (Imidazo[1,2-b]pyridazines).

Structural & Electronic Comparison

The Pyrazolo[1,5-a]pyrimidine core lacks the N-7 and N-9 nitrogens found in purines. This alteration changes the hydrogen bond donor/acceptor (HBD/HBA) landscape, often retaining potency while bypassing the rapid metabolic clearance associated with traditional purines.

Table 1: Physicochemical & Pharmacophore Comparison

FeaturePurine (Endogenous) Imidazo[1,2-b]pyridazine Pyrazolo[1,5-a]pyrimidine-3-COOH
Bioisosterism Natural SubstratePurine MimicPurine Mimic
Hinge Binding N-1 (Acceptor), N-6 (Donor)N-1 (Acceptor)N-4 (Acceptor)
Solubility High (Polar)Low/ModerateTunable (via -COOH ionization or amidation)
Metabolic Stability Low (Rapid catabolism)Moderate (Oxidation prone)High (Resistant to xanthine oxidase)
Vector Geometry N-9 ribose attachmentC-3 substitutionC-3 substitution (Directs to solvent front)
Biological Performance Data (Kinase Inhibition)

The 3-carboxylic acid derivatives (and their amide progeny) show distinct advantages in potency against specific tyrosine kinases, particularly the Tropomyosin receptor kinase (Trk) family and Casein Kinase 2 (CK2).

Table 2: Representative Inhibitory Potency (IC50/Kd) Data synthesized from comparative SAR studies [1, 5, 6].

Target KinaseCompound ClassPotency (IC50 / Kd)Selectivity Profile
TrkA (NTRK1) Pyrazolo[1,5-a]pyrimidine-3-amide< 2.0 nM High (vs. VEGFR)
TrkA (NTRK1) Imidazo[1,2-b]pyridazine~15 - 50 nMModerate
CK2 Pyrazolo[1,5-a]pyrimidine-3-COOHKd = 12 nM Exclusive (Type I binding)
PI3Kδ 2-methyl-PP-3-carboxylate~475 nMModerate (Isoform selective)
B-Raf (V600E) PP-3-sulfonamide analogs< 100 nMHigh

Analytic Insight: The data indicates that while the Imidazo scaffold is competent, the Pyrazolo[1,5-a]pyrimidine core often yields single-digit nanomolar potency. The 3-COOH group is essential for CK2 potency specifically, as it mimics the phosphate group of the natural substrate, interacting with the lysine-rich sub-pocket [6].

Experimental Protocols

To validate these findings in your own lab, the following protocols ensure reproducible synthesis and testing.

Synthesis: Regioselective Cyclocondensation

Rationale: The novelty of your derivative depends on the substituents at C-5 and C-7. This "One-Pot" method locks the core structure.

Protocol:

  • Reagents: 3-aminopyrazole-4-carboxylic acid (1.0 eq), 1,3-diketone (e.g., 2,4-pentanedione) (1.1 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve the aminopyrazole in glacial acetic acid (5 mL/mmol).

    • Add the 1,3-diketone dropwise at Room Temperature (RT).

    • Reflux the mixture at 110°C for 4–6 hours. Monitor via TLC (EtOAc:Hexane 1:1).

    • Critical Step: Upon cooling, the regioselective product usually precipitates. If not, add cold water.

    • Filter the solid and wash with cold EtOH.

  • Purification: Recrystallize from Ethanol/DMF.

  • Validation: 1H NMR must show the bridgehead proton (H-6) around 6.8–7.0 ppm.

Biological Assay: ADP-Glo Kinase Assay

Rationale: This bioluminescent assay is less prone to interference by fluorescent small molecules (like many heterocycles) than FRET-based assays.

Protocol:

  • Preparation: Dilute the Pyrazolo-derivative in DMSO (10 mM stock). Serial dilute to 10 concentrations.

  • Reaction:

    • Mix Kinase (e.g., TrkA, 0.2 ng/µL) + Substrate (Poly Glu:Tyr) + ATP (10 µM) in kinase buffer.

    • Add 1 µL of compound solution.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (Integration time: 0.5–1.0 sec).

  • Analysis: Plot RLU vs. Log[Concentration] to derive IC50 using non-linear regression (Sigmoidal dose-response).

Visualizing the Workflow

Synthetic Pathway & Decision Tree

This diagram illustrates the critical decision points where the 3-carboxylic acid derivative offers superior derivatization potential compared to the bare scaffold.

Synthesis_Workflow Start 3-Aminopyrazole-4-carboxylate Cyclization Cyclocondensation (Reflux/AcOH) Start->Cyclization Reactant 1,3-Dicarbonyl (R1, R2 substituents) Reactant->Cyclization Core Pyrazolo[1,5-a]pyrimidine Core Formed Cyclization->Core Branch1 Hydrolysis (-COOH) Core->Branch1 Preferred Route Branch2 Direct Reduction Core->Branch2 Alternative Amidation Amide Coupling (Solubility/Selectivity) Branch1->Amidation Target Trk/CK2 Inhibitor (Solvent Front Interaction) Amidation->Target

Figure 1: Synthetic workflow highlighting the divergence from the core scaffold to bioactive 3-carboxamide derivatives.

Mechanism of Action (SAR Map)

This diagram maps the Structure-Activity Relationship (SAR) specifically for the 3-carboxylic acid derivatives within the ATP binding pocket.

SAR_Map Scaffold Pyrazolo[1,5-a]pyrimidine Core N4 N-4 Position (H-Bond Acceptor) Scaffold->N4 C3 C-3 Position (Carboxylic Acid/Amide) Scaffold->C3 C5_7 C-5 / C-7 Positions (Hydrophobic Groups) Scaffold->C5_7 Hinge Kinase Hinge Region (Met592 in Trk) N4->Hinge Critical Binding Solvent Solvent Exposed Front (Solubility/Selectivity) C3->Solvent Vector for Tail Gatekeeper Gatekeeper Residue (Selectivity) C5_7->Gatekeeper Steric Fit

Figure 2: Pharmacophore mapping of the scaffold. The C-3 position is the primary vector for modulating physicochemical properties.

Novelty Assessment & Conclusion

The Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is not merely a chemical intermediate; it is a functional upgrade to the standard bioisostere.

  • Chemical Novelty: The ability to regioselectively synthesize this core allows for precise "vector placement" of solubilizing groups at the C-3 position, a distinct advantage over the more symmetrical purines.

  • Therapeutic Novelty: Current data supports its superiority in targeting Trk and CK2 kinases. The carboxylic acid/amide moiety is essential for interacting with lysine residues (CK2) or extending into the solvent front (Trk), interactions that the unsubstituted parent scaffold cannot achieve.

Recommendation: For drug discovery programs targeting tyrosine kinases with high solubility requirements, this scaffold is a validated, high-priority candidate.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at: [Link]

  • This compound | C7H5N3O2. PubChem. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI. Available at: [Link]

  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

Safety Operating Guide

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

Objective: To provide a scientifically rigorous, compliant, and safe disposal workflow for Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 25940-35-6).

As researchers, we often treat disposal as an afterthought. However, for heterocyclic organic acids like this compound, improper segregation can lead to unexpected exothermic events in waste streams or environmental non-compliance. This compound is a functionalized fused-ring system; while not acutely toxic (P-listed), it possesses specific acidity and reactivity profiles that dictate its waste stream.

Compound Data Table

ParameterSpecification
Chemical Name This compound
CAS Number 25940-35-6
Molecular Formula C₇H₅N₃O₂
Physical State Solid (Light brown to yellow powder)
Acidity (pKa) ~1.71 (Predicted) - Significant Acidity
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335)
RCRA Status (US) Non-listed (Not P or U list); Dispose as Hazardous Organic Waste

Hazard Assessment & Safety Protocols

Before initiating disposal, you must validate the state of the material. This compound is an organic acid .[3] The primary risk during disposal is incompatible mixing .

  • Incompatibility Alert: Do NOT mix this compound (or its solutions) with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (e.g., Sodium Hydroxide pellets) in the primary waste container. Although neutralization is a common treatment, it should not be performed inside a waste drum due to heat generation.

  • PPE Requirements:

    • Respiratory: N95 or P100 particulate respirator (if handling open powder outside a fume hood).

    • Dermal: Nitrile gloves (0.11 mm minimum thickness).

    • Ocular: Chemical splash goggles (standard safety glasses are insufficient for powder handling).

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision matrix for disposing of this compound based on its physical state and mixture components.

Figure 1: Decision tree for segregating waste streams based on physical state and solvent composition.

Detailed Operational Protocols

Protocol A: Disposal of Pure Solid (Expired/Surplus)

Use this for: Expired reagents, surplus synthesis starting material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport.

  • Transfer: Transfer the solid carefully inside a chemical fume hood to prevent dust inhalation.

  • Labeling:

    • Apply a "Hazardous Waste" label.

    • Critical: Write the full chemical name. Do not use abbreviations or structural drawings alone.

    • Check "Toxic" and "Irritant" hazards.[2][4]

  • Segregation: Place the jar in the "Solid Organic Waste" secondary containment area. Ensure it is physically separated from "Solid Oxidizers" (like nitrates or permanganates).

Protocol B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)

Use this for: Mother liquors, reaction byproducts, HPLC effluent.

  • Solvent Identification: Determine if your solvent system is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).[5]

  • pH Check:

    • If the solution is highly acidic (pH < 2) due to the carboxylic acid moiety or added reagents, do not mix with cyanide or sulfide waste streams (risk of HCN/H₂S gas evolution).

    • Note: In most modern labs, elementary neutralization is discouraged; ship as acidic waste.

  • Accumulation:

    • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).[5]

    • Safety Stop: Ensure the carboy is grounded (if metal) or bonded to prevent static discharge if the solvent is flammable.

  • Record Keeping: Log the approximate concentration of this compound on the carboy log sheet.

Protocol C: Spill Cleanup (Emergency Response)

Use this for: Accidental benchtop spills.

  • Isolate: Mark the area. If the spill is >50g or outside a hood, evacuate the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Dry Spill: Do not dry sweep vigorously (creates dust). Cover with a wet paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Wet Spill: Absorb with an inert material (vermiculite or chem-pads). Do not use combustible materials (sawdust) if the solvent is an oxidizer (unlikely here, but good practice).

  • Disposal: Place all cleanup materials into a clear plastic bag, seal it, place it in a second bag (double-bagging), and tag as "Hazardous Waste - Debris contaminated with Organic Acid."

Regulatory & Environmental Context

While this compound is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it falls under the "catch-all" regulations for chemical waste due to its irritant properties and potential aquatic toxicity common to fused nitrogen heterocycles.

  • RCRA (USA): Must be disposed of at a permitted TSDF (Treatment, Storage, and Disposal Facility). The preferred method is incineration , which breaks down the pyrazolopyrimidine ring system into safe combustion products (NOx scrubbers required at the facility).

  • Drain Disposal: Strictly Prohibited. Do not flush down the sink. The carboxylic acid group increases water solubility, making it a mobile environmental contaminant if released into waterways.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: this compound (CID 12352100).[1] Retrieved from [Link]

  • Princeton University EHS. (2023). Chemical Waste Policy and Procedures. Retrieved from [Link]

Sources

Personal protective equipment for handling Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

[1]

Executive Summary & Risk Profile

Compound: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS: 25940-35-6 Physical State: Solid (Powder/Crystalline) Primary Hazard Class: Bioactive Irritant / Pharmaceutical Intermediate

As a Senior Application Scientist, I cannot overstate that while the Safety Data Sheet (SDS) classifies this compound primarily as an Irritant (H315, H319, H335) and Harmful (H302) , its structural role as a scaffold for kinase inhibitors (e.g., Zaleplon analogs, EGFR inhibitors) necessitates a precautionary approach .

The primary operational risk is not acute toxicity from a single touch, but inhalation of micro-particulates during weighing and transfer. This compound possesses a fused nitrogen-rich heterocycle structure common in bioactive agents; therefore, we treat it as a Performance-Based Control Band 2 (PB-OEL) compound until specific toxicology rules out potency.

Hazard Identification Summary
Hazard TypeGHS CodeDescriptionOperational Implication
Respiratory H335 May cause respiratory irritation.[1][2][3][4]CRITICAL: Dust generation during weighing is the #1 exposure vector.
Oral/Acute H302 Harmful if swallowed.[1][2][3]Strict hygiene; no hand-to-mouth contact.
Dermal H315 Causes skin irritation.[1][2][3]Permeation risk is moderate; standard nitrile is usually sufficient but check thickness.
Ocular H319 Causes serious eye irritation.[1][2][3]Fine dust can bypass standard glasses; goggles required for open handling.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. PPE selection must be determined by the scale of operation and the state of the material (Solid vs. Solution).

Table 1: Task-Based PPE Requirements[1]
Protective LayerStandard Bench Scale (<1g) Scale-Up / High Frequency (>1g)
Primary Barrier Certified Chemical Fume Hood (Face velocity: 100 fpm).Certified Chemical Fume Hood or Powder Containment Hood.
Respiratory Not required if working in hood. If sash is raised >18": N95 Particulate Respirator .P100 / N99 Respirator recommended during active powder transfer.
Hand Protection Single Nitrile Gloves (min 4 mil).Double Gloving: Inner (Latex/Nitrile 4 mil) + Outer (Nitrile 5-8 mil).
Eye Protection ANSI Z87.1 Safety Glasses with side shields.Chemical Splash Goggles (prevent dust ingress).
Body Protection Standard Lab Coat (Cotton/Poly blend).Tyvek® Sleeves or Disposable Lab Coat (prevent cuff contamination).

Operational Protocols: The "Safe Transfer" Workflow

The following protocol is designed to eliminate the "invisible threat"—static-charged dust particles that adhere to gloves and balance surfaces.

Phase A: Preparation & Weighing

Why this matters: Pyrazolo-pyrimidines are often electrostatic. Static charge causes powder to "jump," leading to invisible contamination of the balance area.

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the fume hood near the balance. If unavailable, wipe the balance draft shield with an anti-static wipe before starting.

  • The "Boat-in-Jar" Technique:

    • Place your weighing boat inside a secondary container (e.g., a wide-mouth glass jar) before taring.

    • Transfer the powder into the boat while it is inside the jar.

    • Logic: Any spilled powder is caught by the jar, not the balance pan.

  • Seal Before Removal: Do not remove the weighing boat from the hood. Transfer the solid into your reaction vessel inside the hood.

Phase B: Solubilization & Reaction

Why this matters: Once in solution, the inhalation risk drops, but the permeation risk (skin absorption) increases, especially if dissolved in DMSO or DMF (common solvents for this scaffold).

  • Solvent Choice: If using DMSO/DMF, assume the solvent will carry the compound through standard nitrile gloves in <15 minutes.

  • Glove Discipline: Immediately change outer gloves if a splash occurs. Do not "wipe and continue."

  • Vessel Labeling: All reaction vessels must be labeled "Bioactive Intermediate - Irritant."

Phase C: Decontamination[1]
  • Wipe Down: Use a solvent-dampened paper towel (Ethanol or Acetone) to wipe the balance area.

  • Doffing Sequence:

    • Wipe outer gloves.

    • Remove outer gloves (inside out).

    • Remove eyewear.[1]

    • Remove lab coat.

    • Wash hands with soap and water for 20 seconds (mechanical friction removes particulates better than solvents).

Visualizing the Safety Logic

Diagram 1: PPE Selection Decision Tree

This logic flow ensures you do not over-protect (wasting resources) or under-protect (risking exposure).

PPE_Decision_TreeStartStart: Handling this compoundState_CheckMaterial State?Start->State_CheckSolidSolid / PowderState_Check->SolidLiquidSolution (DMSO/MeOH)State_Check->LiquidQuantity_CheckQuantity > 1g?Solid->Quantity_CheckPPE_SolPPE: Chemical Resistant Gloves (Breakthrough check) + GlassesLiquid->PPE_SolYesYesQuantity_Check->YesScale UpNoNoQuantity_Check->NoAnalyticalHigh_RiskHigh Dust RiskPPE_HighPPE: Double Nitrile + Goggles + Fume Hood + Tyvek SleevesHigh_Risk->PPE_HighLow_RiskLow Dust RiskPPE_LowPPE: Single Nitrile + Safety Glasses + Fume HoodLow_Risk->PPE_LowYes->High_RiskNo->Low_Risk

Caption: Decision logic for selecting PPE based on physical state and quantity handled.

Diagram 2: The "Containment Loop" Workflow

This diagram illustrates the critical control points to prevent lab contamination.

Containment_Loopcluster_hoodInside Fume HoodWeighWeighing(Static Control)TransferTransfer to Vessel(Funnel/Boat)Weigh->TransferAvoid AerosolSolubilizeAdd Solvent(Dust Suppression)Transfer->SolubilizeClose VesselWasteSolid Waste(Double Bagged)Solubilize->WasteDisposablesDeconSurface Decon(Wet Wipe)Waste->DeconBefore Exit

Caption: Operational workflow emphasizing containment inside the fume hood before waste removal.

Emergency & Disposal Procedures

Spill Response (Solid)
  • Evacuate the immediate area if the spill is outside the hood (>100mg).

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Contain: Cover the spill with a damp paper towel to prevent dust from becoming airborne. Do not dry sweep.

  • Clean: Wipe up the damp powder. Clean the surface with 1N NaOH (mild base helps degrade/solubilize carboxylic acids) followed by water.

Disposal Strategy
  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must be disposed of as Hazardous Chemical Solid Waste . Do not use regular trash.

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless halogenated solvents like DCM were used).

  • Container: Triple rinse the empty reagent bottle with a solvent capable of dissolving the residue (e.g., Acetone) before disposing of the glass.

References

  • PubChem. (n.d.). Compound Summary: this compound (CID 1910189).[3] National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization. PubMed Central. Retrieved from [Link](Note: Linked to main compound record for verification of scaffold bioactivity context).

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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